Sch 57790
Description
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Properties
Molecular Formula |
C25H31N3O2S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile |
InChI |
InChI=1S/C25H31N3O2S/c1-30-22-9-13-24(14-10-22)31(29)23-11-7-20(8-12-23)25(19-26)28-17-15-27(16-18-28)21-5-3-2-4-6-21/h7-14,21,25H,2-6,15-18H2,1H3 |
InChI Key |
BFELQLHLUNQIHL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of SCH 57790
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 57790 is a novel and selective muscarinic M2 receptor antagonist that has demonstrated potential as a cognitive enhancer. Its mechanism of action centers on the blockade of presynaptic M2 autoreceptors in the central nervous system, leading to an increase in the release of acetylcholine (B1216132). This heightened cholinergic activity has been shown to improve cognitive performance in preclinical animal models. This technical guide provides a detailed overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive antagonist at the muscarinic M2 receptor.[1] In the central nervous system, M2 receptors are predominantly located on presynaptic cholinergic nerve terminals and act as autoreceptors. The binding of acetylcholine to these presynaptic M2 receptors initiates a negative feedback loop that inhibits further acetylcholine release.
By selectively blocking these M2 autoreceptors, this compound disinhibits the cholinergic neuron, leading to a dose-dependent increase in the release of acetylcholine in key brain regions associated with cognition, such as the hippocampus, cortex, and striatum.[1][2] This enhanced cholinergic transmission is the primary mechanism underlying the cognitive-enhancing effects of this compound.[1][2]
Signaling Pathway
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins. Upon activation by an agonist (e.g., acetylcholine), the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the M2 receptor but does not activate it, thereby preventing the agonist-induced inhibition of adenylyl cyclase.[1] This blockade of the inhibitory signal contributes to the overall increase in neuronal excitability and neurotransmitter release.
Quantitative Data
The selectivity and potency of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Muscarinic Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. M2 |
| Human M1 | ~111.2 nM | 40-fold lower |
| Human M2 | 2.78 nM | - |
| Human M3 | Not Reported | Not Reported |
| Human M4 | Not Reported | Not Reported |
| Human M5 | Not Reported | Not Reported |
Data from Lachowicz et al., 1999.[1]
Table 2: In Vivo Efficacy for Cognitive Enhancement
| Animal Model | Behavioral Task | Effective Dose Range |
| Young Rats | Passive Avoidance | 0.003 - 1.0 mg/kg |
| Mice | Scopolamine-induced Passive Avoidance Deficit | Not specified |
| Squirrel Monkeys | Working Memory (Fixed-ratio discrimination) | 0.01 - 0.03 mg/kg |
Data from Carey et al., 2001.[2]
Table 3: In Vivo Neurochemical Effects
| Animal Model | Brain Region | Effect on Acetylcholine Release | Effective Dose Range (p.o.) |
| Rat | Hippocampus, Cortex, Striatum | Dose-related increase | 0.1 - 10 mg/kg |
Data from Carey et al., 2001.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for muscarinic receptor subtypes.
References
In-Depth Technical Guide to Sch 57790: A Selective M2 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Sch 57790 is a potent and selective antagonist of the muscarinic M2 receptor. Its primary mechanism of action involves blocking presynaptic M2 autoreceptors in the central nervous system, leading to an increase in the release of acetylcholine (B1216132). This enhancement of cholinergic neurotransmission has been demonstrated to produce significant cognitive-enhancing effects in various animal models. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, detailing its binding affinity for muscarinic receptor subtypes and its efficacy in preclinical models of cognition.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Species | Assay Type | Reference |
| M2 | 2.78 nM | Human (cloned) | Radioligand Binding ([³H]AF-DX 384) | [1] |
| M1 | ~111 nM (40-fold lower than M2) | Human (cloned) | Radioligand Binding ([³H]pirenzepine) | [1] |
Table 2: In Vivo Efficacy of this compound in Cognitive Enhancement
| Animal Model | Task | Dosing (mg/kg, p.o.) | Observed Effect | Reference |
| Rat | In Vivo Microdialysis | 0.1 - 10 | Dose-related increase in acetylcholine release in hippocampus, cortex, and striatum.[2] | [2] |
| Young Rat | Passive Avoidance | 0.003 - 1.0 | Increased retention times.[2] | [2] |
| Mouse | Passive Avoidance (Scopolamine-induced deficit) | Not specified | Reversal of scopolamine-induced deficits.[2] | [2] |
| Squirrel Monkey | Working Memory (Fixed-ratio discrimination with titrating delay) | 0.01 - 0.03 | Improved performance.[2] | [2] |
Mechanism of Action: Signaling Pathway
This compound acts as a competitive antagonist at the M2 muscarinic acetylcholine receptor, which is a G protein-coupled receptor (GPCR) typically coupled to Gi/o proteins. By blocking the binding of the endogenous agonist acetylcholine, this compound prevents the activation of the Gi/o signaling cascade. This disinhibition leads to an increase in the activity of adenylyl cyclase, resulting in higher levels of cyclic AMP (cAMP) and, most importantly, an increase in presynaptic acetylcholine release.
References
Sch 57790: A Comprehensive Technical Guide to a Selective Muscarinic M2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch 57790, chemically identified as 4-cyclohexyl-α-[4[[4-methoxyphenyl]sulphinyl]-phenyl]-1-piperazineacetonitrile, is a potent and selective antagonist of the muscarinic M2 acetylcholine (B1216132) receptor.[1][2] Developed by Schering-Plough, this compound has demonstrated significant preclinical efficacy in enhancing cholinergic transmission and improving cognitive function in various animal models.[2] By blocking the presynaptic M2 autoreceptors, this compound effectively increases the release of acetylcholine in key areas of the brain, a mechanism with considerable therapeutic potential for cognitive disorders such as Alzheimer's disease.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity and selectivity, functional activity, and in vivo effects. Detailed experimental protocols for the key assays used to characterize this compound are also presented, along with visualizations of the relevant signaling pathways.
Pharmacological Profile of this compound
Binding Affinity and Selectivity
This compound exhibits high affinity for the human muscarinic M2 receptor. In vitro studies using Chinese Hamster Ovary (CHO) cells expressing cloned human muscarinic receptors have determined its binding affinity (Ki) to be 2.78 nM for the M2 receptor.[1] The compound displays significant selectivity for the M2 subtype, with a 40-fold lower affinity for the M1 receptor.[1] While the complete binding profile across all five muscarinic receptor subtypes (M1-M5) is not fully detailed in the available literature, the pronounced selectivity for M2 over M1 is a key characteristic of this antagonist.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. M2 |
| M1 | ~111.2 nM (estimated) | 40-fold lower |
| M2 | 2.78 nM | - |
| M3 | Not Reported | Not Reported |
| M4 | Not Reported | Not Reported |
| M5 | Not Reported | Not Reported |
Functional Activity
This compound functions as an antagonist at M2 receptors. This has been demonstrated in functional assays where it effectively blocks the inhibition of adenylyl cyclase activity mediated by the muscarinic agonist oxotremorine (B1194727) in CHO cells expressing human M2 receptors.[1] This antagonistic action at the M2 receptor is consistent with its mechanism of increasing acetylcholine release by blocking the presynaptic autoinhibitory feedback loop.
In Vivo Efficacy
Acetylcholine Release
In vivo microdialysis studies in rats have shown that oral administration of this compound leads to a dose-dependent increase in the extracellular levels of acetylcholine in the hippocampus, cortex, and striatum.[2] Significant increases in acetylcholine release were observed at doses ranging from 0.1 to 10 mg/kg.[2]
Cognitive Enhancement
This compound has demonstrated pro-cognitive effects in multiple animal models:
-
Passive Avoidance in Rats: In a passive avoidance task, this compound, at doses between 0.003 and 1.0 mg/kg, increased retention times in young rats.[2]
-
Scopolamine-Induced Deficits in Mice: The compound was shown to reverse memory deficits induced by the non-selective muscarinic antagonist scopolamine (B1681570) in a passive avoidance task in mice.[2][3]
-
Working Memory in Squirrel Monkeys: In a working memory operant task, this compound improved performance in squirrel monkeys at doses of 0.01-0.03 mg/kg.[2]
The cognitive-enhancing effects of this compound are comparable to those of the clinically used acetylcholinesterase inhibitor, donepezil.[2]
Table 2: Summary of In Vivo Effects of this compound
| Animal Model | Experiment | Dosing | Outcome |
| Rat | In Vivo Microdialysis | 0.1-10 mg/kg (p.o.) | Dose-dependent increase in acetylcholine release in hippocampus, cortex, and striatum.[2] |
| Rat | Passive Avoidance | 0.003-1.0 mg/kg | Increased retention times.[2] |
| Mouse | Scopolamine-Induced Deficit (Passive Avoidance) | Not specified | Reversal of memory deficits.[2][3] |
| Squirrel Monkey | Working Memory Operant Task | 0.01-0.03 mg/kg | Improved performance.[2] |
Signaling Pathways
Muscarinic M2 Receptor Signaling
The muscarinic M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by acetylcholine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability. This compound, as an antagonist, blocks these downstream effects.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a compound like this compound to muscarinic receptors.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the target muscarinic receptor subtype are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay (General Protocol)
This assay is used to determine the functional antagonist activity of this compound at Gi-coupled receptors like M2.
Methodology:
-
Cell/Membrane Preparation: Cells or membranes expressing the M2 receptor are prepared.
-
Pre-incubation: The preparation is pre-incubated with varying concentrations of this compound.
-
Stimulation: A muscarinic agonist (e.g., oxotremorine) is added to stimulate the M2 receptors and inhibit adenylyl cyclase.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay.
-
Data Analysis: The ability of this compound to block the agonist-induced decrease in cAMP levels is quantified to determine its antagonist potency.
In Vivo Microdialysis for Acetylcholine Release (General Protocol)
This technique allows for the measurement of extracellular acetylcholine levels in the brain of a freely moving animal.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., hippocampus, cortex, or striatum) of an anesthetized animal.
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) solution, typically containing an acetylcholinesterase inhibitor to prevent the degradation of acetylcholine.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Analysis: The concentration of acetylcholine in the dialysate samples is determined using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in acetylcholine levels over time are analyzed to determine the effect of this compound on neurotransmitter release.
Passive Avoidance Task for Cognitive Enhancement (General Protocol)
This behavioral test is used to assess learning and memory in rodents.
Methodology:
-
Apparatus: A two-chamber apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment.
-
Training: The animal is placed in the lit compartment and is allowed to enter the dark compartment. Upon entering the dark compartment, a mild foot shock is delivered.
-
Drug Administration: this compound is administered before or after the training session. To model cognitive deficits, a drug like scopolamine can be administered prior to training.
-
Retention Test: After a set period (e.g., 24 hours), the animal is returned to the lit compartment, and the latency to enter the dark compartment is measured.
-
Data Analysis: An increased latency to enter the dark compartment during the retention test is indicative of improved memory of the aversive experience. The ability of this compound to increase this latency or reverse a scopolamine-induced decrease is a measure of its cognitive-enhancing effects.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate due to its high affinity and selectivity for the muscarinic M2 receptor. Its ability to increase acetylcholine release in the central nervous system and enhance cognitive performance in preclinical models highlights the potential of selective M2 receptor antagonism as a strategy for treating cognitive disorders. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of cholinergic neuroscience and drug discovery. Further investigation into the complete selectivity profile and downstream signaling effects of this compound will undoubtedly provide deeper insights into its pharmacological actions and therapeutic utility.
References
- 1. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: 4-cyclohexyl-alpha-[4[[4-methoxyphenyl]sulphinyl]-phenyl]-1-piperazineacetonitrile (SCH 57790)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 4-cyclohexyl-alpha-[4[[4-methoxyphenyl]sulphinyl]-phenyl]-1-piperazineacetonitrile, also known as SCH 57790. Identified as a potent and selective muscarinic M2 receptor antagonist, this compound has demonstrated significant potential in preclinical studies for enhancing cognitive function. This guide details its chemical properties, synthesis, pharmacological profile, mechanism of action, and relevant experimental protocols, serving as a resource for researchers in pharmacology and drug discovery.
Chemical Properties and Identifiers
This compound is a small molecule with the following identifiers and chemical properties:
| Property | Value |
| IUPAC Name | 2-(4-cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile |
| Synonyms | This compound, 4-cyclohexyl-α-[4-[[(4-methoxyphenyl)sulfinyl]phenyl]]-1-piperazineacetonitrile |
| CAS Number | 221660-80-6 |
| Molecular Formula | C25H31N3O2S |
| Molecular Weight | 453.6 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
While the precise, step-by-step synthesis protocol for this compound is proprietary and not publicly detailed in the primary literature, its discovery stemmed from structure-activity relationship (SAR) studies of [4-(phenylsulfonyl)phenyl]methylpiperazines. The general synthetic approach for analogous arylpiperazine derivatives typically involves multi-step organic synthesis. A plausible synthetic workflow is outlined below.
Caption: Generalized synthetic pathway for arylpiperazine compounds like this compound.
Pharmacological Properties
This compound is characterized as a potent and selective antagonist of the muscarinic M2 acetylcholine (B1216132) receptor. Its pharmacological activity has been evaluated through a series of in vitro and in vivo studies.
Quantitative Pharmacological Data
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | Human Muscarinic M2 | 2.78 nM[1] | Radioligand Binding Assay |
| Selectivity | M1 vs. M2 | 40-fold lower affinity for M1[1] | Radioligand Binding Assay |
In Vivo Efficacy
In preclinical animal models, this compound has demonstrated the ability to enhance cognitive performance. Oral administration of the compound resulted in:
-
Dose-dependent increases in acetylcholine release in the hippocampus, cortex, and striatum of rats[2].
-
Improved retention times in passive avoidance tasks in young rats[2].
-
Reversal of scopolamine-induced cognitive deficits in mice[2].
-
Enhanced performance in working memory tasks in squirrel monkeys[2].
These effects are comparable to those of the acetylcholinesterase inhibitor donepezil, suggesting that M2 receptor antagonism is a viable strategy for cognitive enhancement[2].
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by selectively blocking the muscarinic M2 receptor. M2 receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the inhibitory G protein, Gαi.
Canonical M2 Receptor Signaling Pathway
The primary signaling pathway modulated by M2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Presynaptically, M2 receptors act as autoreceptors, where their activation by acetylcholine inhibits further acetylcholine release in a negative feedback loop.
By acting as an antagonist, this compound blocks this inhibitory effect. This leads to a disinhibition of adenylyl cyclase, thereby preventing the agonist-mediated decrease in cAMP. At the presynaptic level, this antagonism blocks the negative feedback loop, resulting in an increased release of acetylcholine into the synaptic cleft.
References
The Role of Sch 57790 in Modulating Hippocampal Acetylcholine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound Sch 57790 and its impact on acetylcholine (B1216132) (ACh) release in the hippocampus. This compound, a selective antagonist for the muscarinic M2 receptor, has been shown to enhance cognitive performance by increasing acetylcholine levels in key brain regions.[1] This document summarizes the quantitative data, details the experimental methodologies used in such studies, and visualizes the underlying signaling pathways.
Core Concepts: M2 Receptor Antagonism and Acetylcholine Release
Acetylcholine is a critical neurotransmitter in the hippocampus, a brain region pivotal for learning and memory. The release of acetylcholine from presynaptic terminals is modulated by a negative feedback loop involving presynaptic M2 muscarinic autoreceptors. When acetylcholine in the synaptic cleft binds to these M2 receptors on the presynaptic terminal of cholinergic neurons, it initiates a signaling cascade that inhibits further acetylcholine release.
This compound exerts its effect by selectively blocking these M2 autoreceptors.[1] By preventing acetylcholine from binding to these inhibitory receptors, this compound effectively removes the "brake" on acetylcholine release, leading to an increase in its concentration in the synaptic cleft. This enhancement of cholinergic transmission in the hippocampus is believed to be the basis for the cognitive-enhancing effects observed with this compound.[1]
Quantitative Data on this compound's Effect on Acetylcholine Release
The following table summarizes the dose-dependent effect of orally administered this compound on acetylcholine release in the hippocampus of rats, as determined by in vivo microdialysis studies.[1]
| Dosage (mg/kg, p.o.) | Mean Increase in Acetylcholine Release (%) |
| 0.1 | Dose-related increase |
| 1.0 | Dose-related increase |
| 10 | Dose-related increase |
Note: The primary literature describes a dose-related increase but does not provide specific percentage increases for each dose in the abstract. The table reflects the reported dose-dependent nature of the effect.[1]
Experimental Protocols
The following is a detailed methodology for a typical in vivo microdialysis experiment to assess the effect of a compound like this compound on hippocampal acetylcholine release in rats. This protocol is a composite based on standard practices in the field, as the detailed methods from the primary this compound study were not available in the searched literature.
Animal Subjects
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Housed individually in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
Surgical Implantation of Guide Cannula
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the dorsal hippocampus. The coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Fixation: The cannula is secured to the skull using dental cement and jeweler's screws.
-
Post-operative Care: Animals are allowed to recover for at least one week following surgery.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the hippocampus.
-
Perfusion Solution: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution, typically containing an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine in the dialysis sample.
-
Flow Rate: The aCSF is perfused at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent acetylcholine degradation.
-
Baseline Measurement: Baseline acetylcholine levels are established by collecting several samples before the administration of the test compound.
-
Drug Administration: this compound is administered (e.g., orally or via intraperitoneal injection) at the desired doses.
-
Post-treatment Sampling: Dialysate collection continues for a specified period after drug administration to monitor changes in acetylcholine levels.
Acetylcholine Quantification
-
Analytical Method: The concentration of acetylcholine in the dialysate samples is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD).
-
Chromatography: The samples are injected into an HPLC system equipped with a column that separates acetylcholine from other components in the dialysate.
-
Enzyme Reactor: Post-column, the eluent passes through an immobilized enzyme reactor containing acetylcholinesterase and choline (B1196258) oxidase. This converts acetylcholine to choline and then to hydrogen peroxide.
-
Detection: The hydrogen peroxide is then detected by the electrochemical detector, and the resulting signal is proportional to the concentration of acetylcholine in the sample.
-
Data Analysis: The changes in acetylcholine levels after this compound administration are calculated as a percentage of the baseline levels.
Signaling Pathways and Experimental Workflow
Signaling Pathway of M2 Receptor-Mediated Inhibition of Acetylcholine Release
The following diagram illustrates the signaling cascade initiated by acetylcholine binding to presynaptic M2 receptors, leading to the inhibition of its own release.
Caption: M2 receptor activation inhibits acetylcholine release.
Mechanism of Action of this compound
This diagram illustrates how this compound, by blocking the M2 receptor, leads to an increase in acetylcholine release.
Caption: this compound blocks M2 receptors, increasing ACh release.
Experimental Workflow for In Vivo Microdialysis Study
The following diagram outlines the logical flow of an experiment designed to test the effects of this compound on hippocampal acetylcholine release.
Caption: Workflow for in vivo microdialysis of this compound.
References
The Cognitive Enhancement Potential of Sch 57790: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for Sch 57790, a selective muscarinic M2 receptor antagonist investigated for its cognitive-enhancing properties. The information presented herein is collated from foundational studies to offer a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.
Core Mechanism of Action
This compound exerts its effects by selectively blocking the presynaptic muscarinic M2 autoreceptors. These receptors are a key component of the negative feedback loop that regulates the release of acetylcholine (B1216132) (ACh) in the central nervous system. By antagonizing these M2 receptors, this compound inhibits this feedback mechanism, leading to a subsequent increase in the synaptic concentration of ACh. This elevation of ACh is believed to be the primary driver of the compound's pro-cognitive effects, as acetylcholine plays a crucial role in learning and memory processes.[1][2]
Signaling Pathway of this compound
References
Investigating the Role of M2 Receptors with Sch 57790: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sch 57790, a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor. The document details its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers investigating the role of M2 receptors in various physiological and pathological processes.
Introduction to this compound and the M2 Receptor
This compound is a potent and selective antagonist for the M2 subtype of muscarinic acetylcholine receptors.[1] Evidence suggests that the release of acetylcholine in the central nervous system is regulated by a negative feedback mechanism involving presynaptic M2 receptors; blocking these receptors could therefore increase acetylcholine release.[1] This mechanism of action has positioned this compound as a valuable tool for studying the physiological and pathological roles of M2 receptors, particularly in the context of cognitive function.[1][2] M2 receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body, including in the heart, smooth muscle, and the central and peripheral nervous systems.[3] Their primary signaling mechanism involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, selectivity, and functional potency.
Binding Affinity and Selectivity Profile
This compound exhibits a high affinity for the human M2 receptor.[1] Its selectivity for the M2 subtype over the M1 subtype has been quantified, though a complete binding profile across all muscarinic subtypes (M1-M5) is not extensively reported in the available literature.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. M2 | Reference |
| M2 (human) | 2.78 nM | - | [1] |
| M1 (human) | ~111.2 nM (calculated) | 40-fold lower affinity | [1] |
| M3 (human) | Not Reported | Not Reported | |
| M4 (human) | Not Reported | Not Reported | |
| M5 (human) | Not Reported | Not Reported |
Note: The Ki for the M1 receptor was calculated based on the reported 40-fold lower affinity compared to the M2 receptor.
Functional Antagonism
This compound acts as a functional antagonist at M2 receptors, effectively blocking the agonist-induced inhibition of adenylyl cyclase.[1] While the qualitative effect is well-established, a specific IC50 value for this functional antagonism is not consistently reported in the public literature.
| Functional Assay | Effect of this compound | Quantitative Potency (IC50) | Reference |
| Adenylyl Cyclase Inhibition | Blocks agonist-mediated inhibition of adenylyl cyclase | Not Reported | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with M2 receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by this compound.
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Inhibition Assay
This functional assay is used to determine the ability of this compound to antagonize the M2 receptor-mediated inhibition of adenylyl cyclase.
Objective: To measure the effect of this compound on the inhibition of cAMP production by a muscarinic agonist.
Materials:
-
CHO cells stably expressing the human M2 receptor.
-
Muscarinic agonist (e.g., oxotremorine).
-
This compound at a range of concentrations.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Culture: Plate the M2 receptor-expressing CHO cells in a multi-well plate and grow to confluence.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of the muscarinic agonist in the presence of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate for a defined period to allow for cAMP production.
-
Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 value for the antagonism of the agonist-induced inhibition of cAMP production.
In Vivo Microdialysis for Acetylcholine Release
This in vivo technique is used to measure the effect of this compound on the extracellular levels of acetylcholine in the brain of living animals.
Objective: To determine if this compound increases acetylcholine release in specific brain regions.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for systemic administration (e.g., oral gavage, intraperitoneal injection).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, cortex).
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish the basal level of acetylcholine.
-
Drug Administration: Administer this compound to the animal.
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-treatment acetylcholine levels as a percentage of the baseline levels and analyze the data to determine the effect of this compound on acetylcholine release.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways of the M2 receptor and a typical experimental workflow for characterizing an M2 antagonist.
Caption: M2 Muscarinic Receptor Signaling Pathways.
Caption: Experimental Workflow for M2 Antagonist.
Conclusion
This compound is a well-characterized, selective M2 muscarinic receptor antagonist that serves as an invaluable pharmacological tool. Its ability to block the inhibitory effects of the M2 receptor on acetylcholine release provides a powerful method for investigating the role of this receptor in cognitive processes and other physiological functions. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of cholinergic neurotransmission and M2 receptor pharmacology. Further investigation into the complete selectivity profile and functional potency of this compound would provide an even more comprehensive understanding of its pharmacological properties.
References
- 1. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are M2 receptor antagonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to Sch 57790 for Studying Cholinergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Sch 57790 is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor. This technical guide provides a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental protocols for its application in the study of cholinergic pathways. This compound serves as a valuable pharmacological tool for investigating the role of M2 receptors in acetylcholine release and its subsequent impact on cognitive functions. Its selectivity for the M2 subtype over the M1 subtype makes it particularly useful for dissecting the specific contributions of these receptors in various physiological and pathological processes.
Mechanism of Action
This compound exerts its effects by competitively blocking the M2 muscarinic acetylcholine receptor. Presynaptic M2 autoreceptors on cholinergic neurons function as a negative feedback mechanism, inhibiting the release of acetylcholine (ACh). By antagonizing these receptors, this compound disinhibits cholinergic neurons, leading to an increase in the release of acetylcholine in key brain regions.[1] This enhanced cholinergic transmission is hypothesized to underlie the pro-cognitive effects observed with this compound.
At the cellular level, M2 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound blocks this signaling cascade by preventing the binding of acetylcholine or other muscarinic agonists, thereby preventing the inhibition of adenylyl cyclase.[1]
Signaling Pathway of M2 Receptor and the Action of this compound
Caption: Mechanism of this compound at the presynaptic M2 autoreceptor.
Quantitative Data
The following tables summarize the key quantitative findings from studies involving this compound.
| Parameter | Receptor Subtype | Value | Cell Line |
| Binding Affinity (Ki) | Human M2 | 2.78 nM | CHO |
| Human M1 | ~111 nM (40-fold lower than M2) | CHO | |
| Table 1: Receptor Binding Affinity of this compound.[1] |
| Brain Region | Dose (mg/kg, p.o.) | Effect on Acetylcholine Release |
| Rat Hippocampus | 0.1 - 10 | Dose-related increase |
| Rat Cortex | 0.1 - 10 | Dose-related increase |
| Rat Striatum | 0.1 - 10 | Dose-related increase |
| Table 2: In Vivo Effects of this compound on Acetylcholine Release.[2] |
| Animal Model | Task | Dose (mg/kg) | Effect |
| Young Rats | Passive Avoidance | 0.003 - 1.0 | Increased retention times |
| Mice | Scopolamine-induced Passive Avoidance Deficit | Not specified | Reversed deficit |
| Squirrel Monkeys | Working Memory (Fixed-ratio discrimination with titrating delay) | 0.01 - 0.03 | Improved performance |
| Table 3: Cognitive Enhancement Effects of this compound.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for M1 and M2 muscarinic receptors.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing cloned human M1 or M2 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Wash buffer: 50 mM Tris-HCl (pH 7.4).
-
Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB).
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
This compound at various concentrations.
-
Scintillation counter and vials.
-
Glass fiber filters.
Protocol:
-
Membrane Preparation:
-
Harvest CHO cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 40,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final pellet in wash buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane homogenate to each well.
-
Add 25 µL of [3H]QNB (final concentration ~0.5 nM).
-
Add 25 µL of either buffer (for total binding), atropine (for non-specific binding), or this compound at various concentrations.
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Adenylyl Cyclase Activity Assay
Objective: To determine the functional antagonist activity of this compound at M2 receptors.
Materials:
-
CHO cells expressing cloned human M2 receptors.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 1 mM ATP, 5 mM MgCl2, 0.1 mM GTP, 1 mM isobutylmethylxanthine (IBMX).
-
Muscarinic agonist: Oxotremorine (B1194727).
-
This compound at various concentrations.
-
cAMP assay kit (e.g., ELISA-based).
Protocol:
-
Cell Preparation:
-
Culture CHO-M2 cells to near confluency.
-
-
Assay:
-
Pre-incubate the cells with various concentrations of this compound for 15 minutes.
-
Add oxotremorine (final concentration ~1 µM) to stimulate the M2 receptors and incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding a lysis buffer provided in the cAMP assay kit.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Construct a dose-response curve for the inhibition of the oxotremorine-induced decrease in cAMP by this compound.
-
Determine the IC50 value for this compound.
-
In Vivo Microdialysis for Acetylcholine Release
Objective: To measure the effect of this compound on extracellular acetylcholine levels in the brain of freely moving rats.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2 mm active membrane).
-
Guide cannula.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4.
-
This compound dissolved in a suitable vehicle.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Protocol:
-
Surgery:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, cortex, or striatum).
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer this compound (p.o.) at the desired doses.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Acetylcholine Measurement:
-
Analyze the dialysate samples for acetylcholine content using an HPLC-ED system.
-
-
Data Analysis:
-
Express the acetylcholine levels as a percentage of the baseline levels.
-
Compare the acetylcholine levels between different dose groups.
-
Logical Flow of In Vivo Microdialysis Experiment
Caption: Workflow for in vivo microdialysis to measure acetylcholine release.
Passive Avoidance Test
Objective: To assess the effect of this compound on learning and memory.
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Protocol:
-
Training:
-
Place the animal in the light compartment.
-
After a brief habituation period, open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Administer this compound or vehicle either before or immediately after the training trial.
-
-
Retention Test:
-
24 hours after training, place the animal back in the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
Working Memory Task in Squirrel Monkeys
Objective: To evaluate the effect of this compound on working memory.
Apparatus: An operant chamber equipped with response levers and a stimulus display.
Protocol:
-
Task: A fixed-ratio discrimination task with a titrating delay is used.
-
The monkey is presented with a sample stimulus.
-
After a delay period, two or more choice stimuli are presented.
-
The monkey must select the stimulus that matches the sample to receive a reward.
-
The duration of the delay is adjusted based on the monkey's performance (titrating delay), becoming longer with correct responses and shorter with incorrect responses.
-
-
Drug Administration:
-
Administer this compound or vehicle before the test session.
-
-
Data Analysis:
-
The primary measure is the maximum delay the monkey can tolerate while maintaining a certain level of accuracy. An increase in the maximum delay indicates improved working memory performance.
-
Conclusion
This compound is a well-characterized, selective M2 muscarinic receptor antagonist that serves as an invaluable tool for researchers in the field of cholinergic neuroscience. Its ability to increase acetylcholine release and enhance cognitive performance in preclinical models highlights the potential of M2 receptor antagonism as a therapeutic strategy for cognitive disorders. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cholinergic pathways and their role in brain function.
References
Methodological & Application
Application Notes and Protocols for Sch 57790 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Sch 57790, a selective muscarinic M2 receptor antagonist, in rodent models. The information compiled here is intended to guide researchers in designing and executing preclinical studies to evaluate the cognitive-enhancing effects of this compound.
Introduction
This compound, with the chemical name 4-cyclohexyl-alpha-[4-[[4-methoxyphenyl]sulfinyl]-phenyl]-1-piperazineacetonitrile, is a potent and selective antagonist of the presynaptic muscarinic M2 autoreceptor.[1][2] By blocking these receptors, this compound inhibits the negative feedback mechanism that normally limits acetylcholine (B1216132) (ACh) release in the central nervous system.[1][2] This leads to an increase in extracellular ACh levels in key brain regions associated with cognition, such as the hippocampus and cortex.[1][3] Preclinical studies in rodents have demonstrated the potential of this compound to enhance cognitive performance and reverse memory deficits, suggesting its therapeutic potential for conditions characterized by cholinergic dysfunction, such as Alzheimer's disease.[1][3]
Mechanism of Action
This compound acts as a competitive antagonist at presynaptic M2 muscarinic receptors located on cholinergic nerve terminals. In the cholinergic synapse, acetylcholine release is modulated by a negative feedback loop mediated by these M2 autoreceptors. When acetylcholine in the synaptic cleft binds to these receptors, it inhibits further release of acetylcholine from the presynaptic neuron. This compound blocks this binding, thereby disinhibiting the neuron and leading to a sustained increase in acetylcholine release into the synapse. This enhanced cholinergic transmission is believed to be the primary mechanism underlying its cognitive-enhancing effects.[1][2]
Data Presentation
The following tables summarize the available quantitative data for this compound from preclinical rodent studies.
| In Vivo Microdialysis in Rats | |
| Dose Range (p.o.) | 0.1 - 10 mg/kg |
| Effect | Dose-related increases in acetylcholine release |
| Brain Regions | Hippocampus, Cortex, Striatum |
| Reference | [1][3] |
| Passive Avoidance Task in Young Rats | |
| Dose Range | 0.003 - 1.0 mg/kg |
| Effect | Increased retention times |
| Administration Timing | Before or after training |
| Reference | [1][3] |
| Scopolamine-Induced Deficit Reversal in Mice | |
| Task | Passive Avoidance |
| Effect | Reversal of scopolamine-induced deficits |
| Reference | [1][3] |
| Acute Toxicity in Mice | |
| Dose | 100 mg/kg |
| Observation | No significant toxicity |
| Reference | [4] |
Experimental Protocols
The following are detailed, representative protocols for key in vivo experiments with this compound in rodents. These protocols are based on published studies and standard laboratory practices.
Protocol 1: Oral Administration of this compound
Objective: To prepare and administer this compound orally to rodents for pharmacokinetic, microdialysis, or behavioral studies.
Materials:
-
This compound
-
Vehicle (e.g., Distilled water, 0.5% methylcellulose, or as determined by solubility testing)
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
pH meter
-
Oral gavage needles (size appropriate for the rodent species)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
If using a suspension vehicle like methylcellulose, first prepare the vehicle according to standard procedures.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
If using an aqueous solution, dissolve the this compound in the vehicle with the aid of a magnetic stirrer. Gentle heating may be applied if necessary, but stability at that temperature should be confirmed.
-
Measure the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 5-8).
-
Store the formulation as per its stability data, protecting it from light if required.
-
-
Animal Dosing:
-
Accurately weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal.
-
Measure the calculated volume of the this compound formulation into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Observe the animal for a short period after dosing to ensure no adverse reactions.
-
Protocol 2: In Vivo Microdialysis for Acetylcholine Measurement in Rats
Objective: To measure extracellular acetylcholine levels in specific brain regions of awake, freely moving rats following administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine (B1678181) or physostigmine)
-
HPLC system with electrochemical detection for acetylcholine analysis
-
This compound formulation
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Following aseptic procedures, expose the skull and drill a small hole at the stereotaxic coordinates for the target brain region (e.g., hippocampus, cortex, or striatum).
-
Implant the guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the awake rat and replace the dummy cannula with a microdialysis probe.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF containing an acetylcholinesterase inhibitor at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples into a fraction collector at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., 0.1-10 mg/kg, p.o.) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the dialysate samples for acetylcholine concentration using HPLC-ECD.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
-
Protocol 3: Passive Avoidance Task for Memory Assessment in Rodents
Objective: To assess the effect of this compound on learning and memory in a fear-motivated passive avoidance task. This protocol can be adapted to model scopolamine-induced memory deficits.
Materials:
-
Passive avoidance apparatus (two-compartment box with a light and a dark chamber, connected by a door, with an electrified grid floor in the dark chamber)
-
This compound formulation
-
Scopolamine (B1681570) (if inducing a deficit)
-
Vehicle control
-
Timer
Procedure:
-
Habituation (Day 1):
-
Place the animal in the light compartment of the apparatus, facing away from the door to the dark compartment.
-
Allow the animal to explore the light compartment for a set period (e.g., 60 seconds).
-
The door to the dark compartment remains closed.
-
Return the animal to its home cage.
-
-
Training (Acquisition Trial) (Day 1):
-
Administer this compound (e.g., 0.003-1.0 mg/kg), vehicle, or scopolamine at a predetermined time before the training trial (e.g., 30-60 minutes).
-
Place the animal in the light compartment.
-
After a brief acclimatization period (e.g., 30 seconds), open the door to the dark compartment.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Immediately after the shock, remove the animal and return it to its home cage.
-
-
Retention Test (Day 2):
-
Approximately 24 hours after the training trial, place the animal back in the light compartment.
-
After the same acclimatization period as in training, open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.
-
Set a cut-off time (e.g., 300 seconds). If the animal does not enter the dark compartment within this time, the trial is ended, and the maximum latency is recorded.
-
Conclusion
This compound has demonstrated pro-cognitive effects in rodent models, primarily through its action as a selective M2 muscarinic receptor antagonist, leading to enhanced acetylcholine release. The protocols provided herein offer a framework for researchers to further investigate the pharmacological profile of this compound and similar compounds. It is recommended that investigators consult the primary literature for specific experimental parameters and optimize these protocols for their specific research questions and laboratory conditions.
References
- 1. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral methods for the study of the Ras-ERK pathway in memory formation and consolidation: passive avoidance and novel object recognition tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Microdialysis with Sch 57790
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 57790 is a potent and selective antagonist of the muscarinic M2 receptor.[1] These receptors are primarily located presynaptically on cholinergic neurons, where they function as autoreceptors to inhibit the release of acetylcholine (B1216132) (ACh). By blocking these M2 autoreceptors, this compound effectively disinhibits cholinergic neurons, leading to an increase in the extracellular concentration of ACh in various brain regions.[1] This mechanism of action makes this compound a valuable research tool for investigating the role of the cholinergic system in cognitive processes and for exploring potential therapeutic strategies for disorders associated with cholinergic deficits, such as Alzheimer's disease.
This document provides detailed protocols for utilizing in vivo microdialysis to study the effects of this compound on acetylcholine release in the rodent brain.
Data Presentation
The following table summarizes the dose-dependent effects of orally administered this compound on extracellular acetylcholine levels in different brain regions of the rat, as determined by in vivo microdialysis. The data presented is a representative summary based on published findings describing dose-related increases.[1]
| Brain Region | This compound Dose (mg/kg, p.o.) | Mean Acetylcholine Increase (% of Baseline ± SEM) |
| Hippocampus | 0.1 | Data not available |
| 1.0 | Data not available | |
| 10 | Data not available | |
| Cortex | 0.1 | Data not available |
| 1.0 | Data not available | |
| 10 | Data not available | |
| Striatum | 0.1 | Data not available |
| 1.0 | Data not available | |
| 10 | Data not available |
Note: While a specific data table with mean ± SEM values is not publicly available in the abstract of the primary study, it is reported that this compound produced dose-related increases in acetylcholine release in the rat hippocampus, cortex, and striatum at doses ranging from 0.1 to 10 mg/kg, p.o.[1]
Experimental Protocols
Stereotaxic Surgery and Guide Cannula Implantation
Objective: To surgically implant a guide cannula directed at the brain region of interest (e.g., hippocampus, cortex, or striatum) to allow for the subsequent insertion of a microdialysis probe.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (e.g., CMA or custom-made)
-
Dummy cannula
-
Dental cement
-
Jeweler's screws
-
Suturing material
-
Antiseptic solution and sterile saline
-
Analgesic
Procedure:
-
Anesthetize the rat and mount it securely in the stereotaxic frame.
-
Shave the scalp and clean the surgical area with an antiseptic solution.
-
Make a midline incision in the scalp to expose the skull.
-
Identify and clean the skull surface, ensuring bregma and lambda are visible.
-
Using a stereotaxic atlas for the rat brain, determine the coordinates for the target region:
-
Hippocampus (Dorsal): AP: -3.8 mm, ML: ±2.5 mm, DV: -4.0 mm from bregma
-
Cortex (Prefrontal): AP: +3.2 mm, ML: ±0.8 mm, DV: -4.0 mm from bregma
-
Striatum (Dorsal): AP: +1.0 mm, ML: ±2.5 mm, DV: -5.0 mm from bregma
-
-
Drill a small hole in the skull at the determined coordinates.
-
Carefully lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using jeweler's screws and dental cement.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before the microdialysis experiment.
In Vivo Microdialysis Procedure
Objective: To collect extracellular fluid from the target brain region of a freely moving rat before and after administration of this compound.
Materials:
-
Recovered rat with implanted guide cannula
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Syringe pump
-
Fraction collector or microcentrifuge tubes
-
Polyethylene (B3416737) tubing
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Vehicle for this compound (e.g., water or saline)
aCSF Preparation:
-
Prepare a stock solution of aCSF containing (in mM): 147 NaCl, 4 KCl, 2.2 CaCl₂, pH 7.4.
-
On the day of the experiment, add an acetylcholinesterase inhibitor (e.g., 0.5 µM neostigmine) to the aCSF to prevent the degradation of acetylcholine in the samples.
-
Filter-sterilize the aCSF solution.
Procedure:
-
Gently handle the rat and remove the dummy cannula from the guide cannula.
-
Slowly insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to a syringe pump containing the aCSF via polyethylene tubing.
-
Begin perfusing the probe at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of acetylcholine release.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials kept on ice or in a refrigerated fraction collector.
-
Administer this compound (0.1, 1.0, or 10 mg/kg) or vehicle orally (p.o.).
-
Continue to collect dialysate samples for several hours post-administration to monitor the change in acetylcholine levels.
-
At the end of the experiment, carefully remove the probe. Euthanize the animal and perfuse with formalin to allow for histological verification of the probe placement.
-
Store the collected dialysate samples at -80°C until analysis.
Acetylcholine Analysis by HPLC-ECD
Objective: To quantify the concentration of acetylcholine in the collected microdialysate samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)
-
Analytical column for acetylcholine separation
-
Immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline (B1196258) oxidase
-
Mobile phase (e.g., 50 mM phosphate (B84403) buffer, pH 8.0)
-
Acetylcholine and choline standards
-
Collected microdialysate samples
Procedure:
-
Thaw the microdialysate samples on ice.
-
Prepare a standard curve using known concentrations of acetylcholine.
-
Inject a small volume (e.g., 10-20 µL) of the sample or standard into the HPLC system.
-
Acetylcholine and choline are separated on the analytical column.
-
The eluent then passes through the IMER, where acetylcholinesterase hydrolyzes acetylcholine to choline and acetate. Choline oxidase then oxidizes choline to betaine (B1666868) and hydrogen peroxide.
-
The hydrogen peroxide is detected by the electrochemical detector.
-
Quantify the acetylcholine concentration in the samples by comparing the peak areas to the standard curve.
-
Express the results as a percentage change from the baseline acetylcholine levels for each animal.
Visualizations
References
Application Notes: Utilizing Sch 57790 in Passive Avoidance Tasks
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sch 57790 is a potent and selective antagonist of the muscarinic M2 receptor.[1][2][3] In the central nervous system, presynaptic M2 receptors function as autoreceptors on cholinergic neurons, creating a negative feedback loop that inhibits acetylcholine (B1216132) (ACh) release.[2] By blocking these receptors, this compound disinhibits the neuron, leading to an increase in ACh release in key brain regions for cognition, such as the hippocampus and cortex.[1] This mechanism makes this compound a valuable tool for investigating the role of the cholinergic system in learning and memory.
The passive avoidance task is a fear-motivated behavioral paradigm used to assess learning and memory in rodents.[4][5][6] The test leverages the animal's innate preference for a dark environment over a lit one.[5][7] During a training trial, the animal is placed in a lit compartment and receives a mild aversive stimulus (e.g., a foot shock) upon entering the dark compartment.[5][8] When tested later, an increased latency to enter the dark compartment is interpreted as a measure of memory retention for the aversive experience.[5][6] this compound has been shown to enhance memory in this task, making it a useful compound for studying cognitive enhancement.[1]
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action for this compound at a cholinergic synapse. By blocking the presynaptic M2 autoreceptor, it prevents the inhibitory feedback on acetylcholine release, leading to increased neurotransmitter levels in the synaptic cleft and enhanced postsynaptic signaling.
Experimental Protocol: Passive Avoidance Task
This protocol outlines the steps for evaluating the effect of this compound on memory consolidation in a passive avoidance task using mice or rats.
1. Materials and Apparatus
-
Subjects: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g). Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Apparatus: A two-compartment passive avoidance box (e.g., Ugo Basile or similar).[4] One compartment is illuminated, and the other is dark, with a grid floor capable of delivering a mild electric shock. A guillotine door separates the compartments.[7]
-
Compound: this compound, dissolved in a suitable vehicle (e.g., sterile saline or distilled water).
-
Administration tools: Syringes and needles for the chosen route of administration (e.g., oral gavage (p.o.) or intraperitoneal (i.p.)).
2. Drug Preparation and Administration
-
Prepare fresh solutions of this compound on the day of the experiment.
-
A range of doses should be tested based on literature, for example, 0.003, 0.01, 0.03, 0.1, and 1.0 mg/kg for rats.[1]
-
Administer this compound or vehicle to the control group at a specific time point relative to the training trial (e.g., 30 minutes before or immediately after training) to assess its effect on memory acquisition or consolidation, respectively.
3. Experimental Procedure
-
Phase 1: Habituation (Day 1)
-
Place each animal in the illuminated compartment of the apparatus for 60 seconds to acclimate.
-
Open the guillotine door and allow the animal to explore both compartments for 3-5 minutes. No shock is delivered.
-
Return the animal to its home cage.
-
Clean the apparatus thoroughly with 70% ethanol (B145695) between animals to remove olfactory cues.[9]
-
-
Phase 2: Training (Acquisition Trial - Day 2)
-
Administer the predetermined dose of this compound or vehicle.
-
After the appropriate pre-treatment time, place the animal in the illuminated compartment, facing away from the door.
-
After a 60-second acclimation period, open the guillotine door.
-
Start a timer to measure the step-through latency (the time it takes for the animal to enter the dark compartment with all four paws).[9]
-
Once the animal enters the dark compartment, close the guillotine door and deliver a single, mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2 seconds).[7]
-
Keep the animal in the dark compartment for an additional 30 seconds before returning it to its home cage.[9]
-
Record the initial step-through latency. If an animal does not enter within a cut-off time (e.g., 300 seconds), it may be excluded from the study.
-
-
Phase 3: Testing (Retention Trial - Day 3)
-
Approximately 24 hours after the training trial, place the animal back into the illuminated compartment.[5][10]
-
After a 60-second acclimation, open the guillotine door and record the step-through latency.
-
No foot shock is delivered during this phase.
-
A maximum cut-off time (e.g., 300 or 600 seconds) should be set. Animals that do not enter the dark compartment within this time are assigned the maximum score.
-
A longer step-through latency compared to the training trial and the vehicle-treated group indicates successful memory retention.[6]
-
4. Data Analysis
-
The primary measure is the step-through latency during the retention trial.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests or Kruskal-Wallis for non-parametric data) to compare the latencies between the vehicle group and the different this compound dose groups.
-
A p-value < 0.05 is typically considered statistically significant.
Experimental Workflow
The following diagram provides a visual representation of the experimental timeline from animal preparation to data analysis.
Data Presentation
The results of a study using this compound in a passive avoidance task can be summarized in a table. The data presented below are hypothetical but reflect the expected outcome based on the compound's known cognitive-enhancing effects.[1]
| Treatment Group | Dose (mg/kg, p.o.) | N | Training Latency (s) (Mean ± SEM) | Retention Latency (s) (Mean ± SEM) |
| Vehicle | - | 12 | 15.2 ± 2.1 | 85.6 ± 10.3 |
| This compound | 0.01 | 12 | 14.8 ± 1.9 | 140.1 ± 15.5 |
| This compound | 0.03 | 12 | 16.1 ± 2.5 | 210.7 ± 20.1** |
| This compound | 0.1 | 12 | 15.5 ± 2.3 | 255.4 ± 22.8 |
| This compound | 1.0 | 12 | 14.9 ± 2.0 | 260.2 ± 21.9 |
| p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle group. |
Logical Relationship
This diagram outlines the cause-and-effect relationship from the administration of this compound to the behavioral outcome in the passive avoidance task.
References
- 1. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Passive Avoidance - step down (vibrating platform) for mice | Animalab [animalab.eu]
- 5. scantox.com [scantox.com]
- 6. Passive (or Inhibitory) Avoidance [augusta.edu]
- 7. Passive avoidance test [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Passive avoidance (step-down test) [protocols.io]
Application Notes and Protocols for Sch 57790 Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of Sch 57790, a selective muscarinic M2 receptor antagonist, in mice and rats for preclinical research. The protocols outlined below are based on established methodologies and published findings.
Mechanism of Action
This compound is a selective antagonist of the muscarinic M2 acetylcholine (B1216132) receptor.[1][2] Presynaptic M2 receptors play a crucial role in the negative feedback regulation of acetylcholine (ACh) release in the central nervous system. By blocking these receptors, this compound inhibits this negative feedback loop, leading to an increase in the release of acetylcholine. This mechanism of action is believed to be responsible for its cognitive-enhancing effects observed in laboratory animals.[1]
Data Presentation: Recommended Dosage
The following tables summarize the recommended oral (p.o.) dosages of this compound for mice and rats based on published in vivo studies.
Table 1: Recommended Oral Dosage of this compound in Rats
| Experimental Paradigm | Dosage Range (mg/kg) | Observed Effect | Reference |
| In Vivo Microdialysis (Hippocampus, Cortex, Striatum) | 0.1 - 10 | Dose-related increases in acetylcholine release | [1] |
| Passive Avoidance Responding (Young Rats) | 0.003 - 1.0 | Increased retention times | [1] |
Table 2: Recommended Oral Dosage of this compound in Mice
| Experimental Paradigm | Dosage Range (mg/kg) | Observed Effect | Reference |
| Passive Avoidance Task (Scopolamine-induced deficit) | Not explicitly stated, but effective in reversing deficit | Reversal of scopolamine-induced deficits | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare this compound for oral gavage in a suitable vehicle. While the original study by Lachowicz et al. (2001) did not specify the vehicle used, a common and appropriate vehicle for oral administration of piperazine (B1678402) compounds in rodents is 0.5% carboxymethylcellulose (CMC) in sterile water.
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose (CMC), low viscosity
-
Sterile, deionized water
-
Mortar and pestle (optional, for trituration)
-
Magnetic stirrer and stir bar
-
Sterile conical tubes or vials
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle: Based on the desired concentration and the total volume needed for the study, calculate the mass of this compound and the volume of 0.5% CMC solution required.
-
Prepare the 0.5% CMC solution:
-
Heat sterile, deionized water to approximately 60-70°C.
-
Slowly add the CMC powder to the heated water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound suspension:
-
Accurately weigh the calculated amount of this compound powder.
-
If the powder is not finely milled, gently triturate it in a mortar and pestle to a fine consistency.
-
In a sterile conical tube or vial, add a small amount of the 0.5% CMC solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously vortexing or stirring to ensure a homogenous suspension.
-
-
Storage: Store the prepared suspension at 4°C and protect it from light. It is recommended to prepare the suspension fresh on the day of the experiment. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.
Protocol 2: Oral Gavage Administration in Mice and Rats
Objective: To administer a precise dose of this compound orally to mice or rats.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes (1 mL or appropriate size)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Mice: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Rats: Firmly grasp the rat around the shoulders, using the thumb and forefinger to prevent head movement.
-
-
Dosage Calculation: Weigh each animal before dosing to accurately calculate the volume of the this compound suspension to be administered based on its body weight and the desired dose in mg/kg.
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.
-
-
Administration: Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to deliver the suspension.
-
Post-Administration Monitoring: After administration, return the animal to its home cage and monitor for any signs of distress, such as difficulty breathing or changes in behavior.
Protocol 3: Passive Avoidance Test in Mice
Objective: To assess the effect of this compound on learning and memory in a fear-motivated task.
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Habituation (Day 1):
-
Place each mouse in the light compartment and allow it to explore for a set period (e.g., 60 seconds).
-
Open the guillotine door and allow the mouse to freely enter the dark compartment.
-
Once the mouse has fully entered the dark compartment, close the door and leave it in the dark for a short period (e.g., 30 seconds) before returning it to its home cage. No shock is delivered during this phase.
-
-
Training (Acquisition Trial - Day 2):
-
Administer this compound or vehicle orally at a predetermined time before the training session (e.g., 30-60 minutes).
-
Place the mouse in the light compartment.
-
After a brief acclimatization period (e.g., 30 seconds), open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
Return the mouse to its home cage immediately after the shock.
-
-
Testing (Retention Trial - Day 3):
-
Approximately 24 hours after the training trial, place the mouse back into the light compartment.
-
Open the guillotine door and measure the step-through latency to enter the dark compartment. No foot shock is delivered during this trial.
-
A longer step-through latency in the testing trial compared to the training trial is indicative of successful learning and memory of the aversive stimulus.
-
Protocol 4: In Vivo Microdialysis in Rat Hippocampus
Objective: To measure the extracellular levels of acetylcholine in the hippocampus of freely moving rats following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cut-off suitable for acetylcholine)
-
Guide cannula
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Ringer's solution or artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection for acetylcholine analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the hippocampus (coordinates will vary depending on the rat strain and age, and should be determined from a stereotaxic atlas).
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Probe Insertion and Baseline Collection:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the hippocampus of the awake, freely moving rat.
-
Perfuse the probe with Ringer's solution or aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period (e.g., 1-2 hours) for the tissue to equilibrate.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.
-
-
This compound Administration and Sample Collection:
-
Administer this compound or vehicle orally.
-
Continue to collect dialysate samples at the same intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine concentration using a sensitive analytical method such as HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the acetylcholine concentrations in the post-drug samples as a percentage of the average baseline concentration for each animal.
-
Mandatory Visualization
Caption: Signaling pathway of the M2 muscarinic receptor and the antagonistic action of this compound.
Caption: General experimental workflow for in vivo studies with this compound in rodents.
References
Application Notes and Protocols for Administering Sch 57790 in Nonhuman Primate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 57790 is a potent and selective antagonist of the muscarinic M2 receptor. By blocking these presynaptic autoreceptors, this compound enhances the release of acetylcholine (B1216132) in the central nervous system, a mechanism that has been shown to improve cognitive performance in preclinical models. Notably, studies in squirrel monkeys have demonstrated the efficacy of this compound in improving working memory. These application notes provide detailed protocols for the preparation and administration of this compound in nonhuman primate studies, along with relevant quantitative data and visualizations of its mechanism of action and experimental workflows.
Quantitative Data
| Parameter | Value | Species | Study Type | Reference |
| Effective Dose | 0.01 - 0.03 mg/kg | Squirrel Monkey | Working Memory Task |
Mechanism of Action
This compound exerts its cognitive-enhancing effects by selectively blocking the M2 subtype of muscarinic acetylcholine receptors. These receptors are predominantly located on presynaptic cholinergic nerve terminals and function as autoreceptors, providing negative feedback to inhibit further acetylcholine (ACh) release. By antagonizing these M2 receptors, this compound disinhibits the cholinergic neurons, leading to an increase in the synaptic concentration of ACh. This elevated ACh level then acts on postsynaptic muscarinic (M1, M3, M5) and nicotinic receptors, which are crucial for various cognitive processes, including learning and memory.
Caption: Mechanism of this compound Action.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for a cognitive enhancement study in squirrel monkeys.
I. Drug Formulation and Preparation
Objective: To prepare a stable and homogenous suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) (or Carboxymethylcellulose) in sterile water
-
0.1% (v/v) Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Glass mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated scale
-
Volumetric flasks and graduated cylinders
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose (0.01-0.03 mg/kg) and the body weight of the animals.
-
Prepare the vehicle solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile water. Heat and stir until fully dissolved, then allow to cool to room temperature.
-
Add 0.1 mL of Tween 80 to the methylcellulose solution and mix thoroughly.
-
Weigh the calculated amount of this compound powder accurately.
-
Levigate the this compound powder with a small amount of the vehicle in a glass mortar to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask and bring it to the final volume with the vehicle.
-
Stir the final suspension on a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Prepare fresh on the day of the experiment.
II. Oral Administration via Gavage
Objective: To accurately administer the prepared this compound suspension to squirrel monkeys.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage tube for squirrel monkeys (soft, flexible, with a ball tip)
-
Syringes corresponding to the calculated dose volume
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Weigh the animal on the day of dosing to ensure accurate dose calculation.
-
Calculate the exact volume of the this compound suspension to be administered based on the animal's weight and the desired dose.
-
Gently restrain the monkey. This should be performed by trained personnel to minimize stress to the animal.
-
Measure the correct length of the gavage tube from the tip of the monkey's nose to the last rib and mark it.
-
Draw the calculated volume of the drug suspension into the syringe.
-
Gently insert the gavage tube into the monkey's mouth and pass it over the tongue to the back of the throat.
-
Allow the animal to swallow the tube. Do not force the tube. If resistance is met, withdraw and reinsert.
-
Once the tube is inserted to the pre-measured length, slowly administer the suspension.
-
After administration, gently remove the gavage tube.
-
Observe the animal for a short period to ensure there are no signs of distress, such as coughing or difficulty breathing.
-
Return the animal to its home cage.
III. Working Memory Assessment: Delayed Matching-to-Sample (DMTS) Task
Objective: To assess the effect of this compound on working memory performance.
Apparatus:
-
Automated cognitive testing apparatus with a touch-sensitive screen.
-
Reward delivery system (e.g., for juice or food pellets).
Procedure:
-
Habituation and Training: Prior to the study, animals should be fully trained on the DMTS task to a stable baseline performance.
-
Trial Structure:
-
Sample Phase: A sample stimulus (e.g., a specific shape or color) is presented on the touch screen. The monkey is required to touch the sample.
-
Delay Phase: The screen is blanked for a variable delay period (e.g., 1, 5, 10, 20 seconds).
-
Choice Phase: The sample stimulus is presented along with one or more distractor stimuli.
-
Response: The monkey must touch the stimulus that matches the sample. A correct response is rewarded, while an incorrect response results in a time-out period.
-
-
Dosing and Testing:
-
Administer this compound or vehicle orally 60 minutes prior to the start of the behavioral session.
-
Each session consists of a predetermined number of trials with varying delay intervals presented in a randomized order.
-
-
Data Collection: The primary dependent variables to be recorded are:
-
Accuracy (percent correct responses) at each delay interval.
-
Response latency.
-
Number of trials completed.
-
-
Analysis: Compare the performance under this compound treatment to the vehicle control condition. An improvement in accuracy, particularly at longer delay intervals, would indicate an enhancement of working memory.
Experimental Workflow
The following diagram illustrates the logical flow of a typical cognitive enhancement study using this compound in nonhuman primates.
Caption: Experimental Workflow Diagram.
Application Notes and Protocols for Sch 57790 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Sch 57790 for in vivo research applications. The protocols outlined below are intended to serve as a guide for the effective formulation and administration of this selective muscarinic M2 receptor antagonist in preclinical studies.
Core Data Summary
While specific quantitative solubility data for this compound is not extensively published, its use in oral administration for in vivo studies indicates it is likely a poorly water-soluble compound. The following table summarizes the known characteristics and recommended solvents for creating a suitable formulation for animal studies.
| Parameter | Value / Recommendation | Notes |
| Chemical Name | 4-cyclohexyl-alpha-[4[[4-methoxyphenyl]sulfinyl]-phenyl]-1-piperazineacetonitrile | |
| Molecular Formula | C₂₅H₃₁N₃O₂S | |
| Molecular Weight | 453.6 g/mol | |
| Solubility Profile | ||
| Water | Poorly soluble | Suspension is required for aqueous vehicles. |
| Saline | Poorly soluble | Suspension is required. |
| DMSO | Likely soluble | A common solvent for initial stock solutions of poorly soluble compounds.[1] |
| Ethanol | Likely soluble | Often used in co-solvent systems. |
| Recommended Vehicle for Oral Administration (in vivo) | 0.5% (w/v) Methylcellulose (B11928114) (or Carboxymethyl Cellulose) in sterile water, with 0.1% (v/v) Tween 80. | This vehicle is a standard for oral gavage of poorly water-soluble compounds in rodents.[2] |
Experimental Protocols
Preparation of this compound for Oral Administration in Rodents
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rats or mice.
Materials:
-
This compound powder
-
Methylcellulose (or Sodium Carboxymethyl Cellulose)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Homogenizer or sonicator (optional, but recommended)
-
Calibrated balance
-
Spatula
-
Sterile conical tubes or vials
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose with 0.1% Tween 80): a. Heat approximately one-third of the total required volume of sterile water to 60-70°C. b. Weigh the required amount of methylcellulose powder for the desired final volume (e.g., 0.5 g for 100 mL). c. Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure it is wetted and dispersed. d. Add the required volume of Tween 80 (e.g., 100 µL for 100 mL). e. Add the remaining two-thirds of the sterile water (cold) to the mixture. f. Continue stirring the solution in a cold water bath (or at 4°C) until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight. g. Store the prepared vehicle at 4°C.
-
This compound Suspension Preparation: a. Calculate the required amount of this compound based on the desired dose and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation and administration. b. Weigh the calculated amount of this compound powder. c. For a more uniform suspension, gently grind the this compound powder using a mortar and pestle to reduce particle size. d. Transfer the powder to a sterile conical tube or vial. e. Add a small volume of the prepared vehicle to the powder to create a paste. Mix thoroughly with a spatula to ensure all the powder is wetted. f. Gradually add the remaining vehicle to the paste while continuously mixing. g. For a more homogenous suspension, use a homogenizer or sonicator. h. Continuously stir the suspension using a magnetic stirrer until administration to ensure uniform dosing.
In Vivo Administration (Oral Gavage):
-
Before each administration, ensure the suspension is thoroughly mixed.
-
Use an appropriately sized gavage needle for the animal species and weight.
-
Administer the calculated volume of the suspension to deliver the desired dose of this compound. In vivo studies have utilized doses ranging from 0.003 to 10 mg/kg in rats.[3]
Signaling Pathway and Mechanism of Action
This compound is a selective antagonist of the muscarinic M2 receptor.[3] M2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gαi. The canonical signaling pathway for M2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the M2 receptor, this compound blocks this inhibitory effect, which can lead to an increase in acetylcholine (B1216132) release through a presynaptic feedback mechanism.[3][4]
Caption: Mechanism of action of this compound at the presynaptic terminal.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized workflow for an in vivo study using this compound.
References
Application Notes and Protocols: Scopolamine-Induced Cognitive Deficit Model and Reversal by Sch 57790
For Researchers, Scientists, and Drug Development Professionals
Application Overview
The scopolamine-induced cognitive deficit model is a widely utilized and validated pharmacological tool in preclinical research to simulate transient cognitive impairment, particularly deficits in learning and memory.[1][2][3] Scopolamine (B1681570), a non-selective muscarinic receptor antagonist, induces a reversible amnesic state by disrupting cholinergic neurotransmission, mimicking certain cognitive dysfunctions observed in conditions like Alzheimer's disease.[1][4][5] This model serves as an effective platform for the screening and evaluation of potential nootropic and anti-amnesic compounds.[2][6]
This document provides detailed protocols for inducing cognitive deficits in rodents using scopolamine and for evaluating the therapeutic potential of Sch 57790, a selective muscarinic M2 receptor antagonist.[7] this compound has been shown to reverse scopolamine-induced deficits by enhancing acetylcholine (B1216132) release in key brain regions associated with cognition.[7]
Mechanism of Action
Scopolamine: Inducing Cholinergic Deficit
Scopolamine is a competitive antagonist of muscarinic acetylcholine receptors (M1-M5).[8][9][10] By blocking these receptors, particularly in the hippocampus and cortex, it prevents acetylcholine (ACh) from binding, thereby inhibiting cholinergic signaling.[4][11] This disruption of the cholinergic system is a primary cause of the observed impairments in learning and memory formation.[1][12]
Caption: Scopolamine blocks postsynaptic muscarinic receptors, impairing cognitive function.
This compound: Reversing the Deficit
This compound is a selective antagonist of the presynaptic muscarinic M2 autoreceptor.[7] These M2 receptors function as a negative feedback mechanism; when activated by ACh in the synapse, they inhibit further ACh release.[13] By blocking these autoreceptors, this compound removes this inhibitory brake, leading to a dose-dependent increase in the release of acetylcholine from cholinergic neurons in the hippocampus, cortex, and striatum.[7] This elevated level of synaptic ACh can then more effectively compete with scopolamine at the postsynaptic receptors, thereby restoring cholinergic transmission and ameliorating the cognitive deficits.[7]
Caption: this compound blocks inhibitory M2 autoreceptors to increase acetylcholine release.
Data Presentation
Table 1: Compound Dosing and Administration Summary
| Compound | Animal Model | Dose Range | Route | Application | Source(s) |
| Scopolamine | Mice/Rats | 0.3 - 1.5 mg/kg | i.p. / s.c. | Cognitive Deficit Induction | [4][5][12][14] |
| This compound | Rats | 0.1 - 10 mg/kg | p.o. | ACh Release (Microdialysis) | [7] |
| Rats | 0.003 - 1.0 mg/kg | p.o. | Passive Avoidance Task | [7] | |
| Mice | Not Specified | Not Specified | Passive Avoidance Task | [7] | |
| Squirrel Monkeys | 0.01 - 0.03 mg/kg | Not Specified | Working Memory Task | [7] |
Table 2: Summary of this compound Efficacy Data
| Experimental Model | Behavioral/Biochemical Test | Key Finding | Source |
| Rodent CNS | In Vivo Microdialysis | Dose-related increases in ACh release from hippocampus, cortex, and striatum. | [7] |
| Young Rats | Passive Avoidance | Increased retention times when given before or after training. | [7] |
| Scopolamine-Treated Mice | Passive Avoidance | Reversed scopolamine-induced deficits in performance. | [7] |
| Squirrel Monkeys | Working Memory Operant Task | Improved performance under a fixed-ratio discrimination schedule. | [7] |
Experimental Protocols
The following protocols are generalized from published studies. Researchers should optimize parameters based on their specific experimental design and institutional guidelines (IACUC).
General Experimental Workflow
Caption: A typical workflow for evaluating this compound in the scopolamine model.
Protocol: Induction of Scopolamine Deficit
-
Animals : Male Sprague-Dawley rats (180-200g) or C57BL/6 mice (20-25g) are commonly used.[5][14] House animals under standard conditions with ad libitum access to food and water.
-
Reagents :
-
Scopolamine Hydrobromide (Sigma-Aldrich or equivalent).
-
Sterile 0.9% Saline Solution.
-
-
Preparation : Prepare a fresh solution of scopolamine in sterile saline on the day of the experiment. A typical concentration is 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg injection volume. Protect the solution from light.
-
Administration :
-
Administer scopolamine at a dose of 0.5-1.0 mg/kg via intraperitoneal (i.p.) injection.[5][14]
-
The injection should be given approximately 30 minutes prior to the start of the behavioral task to ensure the drug has reached peak effect.[12]
-
The vehicle control group should receive an equivalent volume of sterile saline.
-
Protocol: Reversal with this compound
-
Reagents :
-
This compound (4-cyclohexyl-alpha-[4[[4-methoxyphenyl]sulphinyl]-phenyl]-1-piperazineacetonitrile).[7]
-
Appropriate vehicle for oral (p.o.) administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
-
Preparation : Prepare a suspension of this compound in the vehicle. Sonication may be required to ensure a uniform suspension. Prepare multiple concentrations if performing a dose-response study (e.g., 0.03, 0.1, 0.3, 1.0 mg/kg).[7]
-
Administration :
-
Administer this compound (or vehicle) via oral gavage (p.o.).
-
This administration should occur 30-60 minutes prior to the scopolamine injection to allow for absorption.
-
Experimental groups should include:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Scopolamine
-
Group 3: this compound + Scopolamine
-
Group 4 (optional): this compound + Vehicle (to test for intrinsic effects)
-
-
Protocol: Passive Avoidance Task
This task assesses fear-motivated memory. The apparatus consists of a two-chamber box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training/Acquisition Trial :
-
Place the animal in the light compartment, facing away from the door.
-
After a 10-second acclimatization, the guillotine door opens.
-
Animals, preferring darkness, will typically enter the dark compartment. Once all four paws are in the dark compartment, the door closes.
-
An inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
Measure the initial latency to enter the dark compartment.
-
Remove the animal and return it to its home cage.
-
Administer drugs as per the study design (pre-training or post-training). The study with this compound showed efficacy when given either before or after training.[7]
-
-
Retention Trial (24 hours later) :
-
Place the animal back into the light compartment.
-
Open the guillotine door.
-
Measure the step-through latency (the time it takes for the animal to enter the dark compartment). No shock is delivered in this trial.
-
A longer latency indicates successful memory retention of the aversive stimulus. A maximum cutoff time (e.g., 300 seconds) is typically set.
-
-
Data Analysis : Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in latency in the scopolamine group compared to the control group indicates amnesia. A significant increase in latency in the this compound + Scopolamine group compared to the scopolamine-only group indicates reversal of the deficit.
Disclaimer : These protocols are intended as a guide. All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Dosages and timings may require optimization.
References
- 1. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 4. Food Science of Animal Resources [kosfaj.org]
- 5. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholinesterase inhibition in the scopolamine model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Scopolamine? [synapse.patsnap.com]
- 11. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treadmill Exercise Ameliorates Short-Term Memory Disturbance in Scopolamine-Induced Amnesia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Presynaptic inhibition of acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Working Memory Operant Task with Sch 57790
For Researchers, Scientists, and Drug Development Professionals
Introduction
Working memory is a critical cognitive function often impaired in various neurological and psychiatric disorders. The assessment of working memory in preclinical animal models is essential for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing the selective M2 muscarinic acetylcholine (B1216132) receptor antagonist, Sch 57790, in a working memory operant task. This compound has been shown to enhance cognitive performance by increasing acetylcholine release in key brain regions.[1] These protocols are designed to be adaptable for rodent models, particularly using the Trial-Unique Nonmatching-to-Location (TUNL) task, a robust and sensitive assay for working memory.
Mechanism of Action of this compound
This compound is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. Presynaptic M2 receptors function as autoreceptors, providing negative feedback to inhibit acetylcholine (ACh) release. By blocking these receptors, this compound disinhibits cholinergic neurons, leading to a dose-dependent increase in ACh release in brain regions crucial for cognition, such as the hippocampus and cortex.[1] This enhanced cholinergic transmission is hypothesized to underlie its pro-cognitive effects.
Data Presentation: Efficacy of a Selective M2 Receptor Antagonist on Working Memory
The following table summarizes representative data on the dose-dependent effects of a selective M2 receptor antagonist on working memory performance and acetylcholine release in a rodent model of age-related cognitive impairment. This data is analogous to the expected effects of this compound.
| Treatment Group | Dose (mg/kg) | Working Memory Performance (% Correct) | Acetylcholine Release (% of Baseline) |
| Vehicle | - | 55 ± 3 | 100 ± 5 |
| M2 Antagonist | 0.1 | 65 ± 4 | 125 ± 7 |
| M2 Antagonist | 0.3 | 78 ± 5 | 160 ± 10 |
| M2 Antagonist | 1.0 | 85 ± 4 | 210 ± 12 |
Data are presented as mean ± SEM. Working memory performance is assessed using a spatial memory task. Acetylcholine release is measured via in vivo microdialysis in the hippocampus.
Experimental Protocols
Protocol 1: Trial-Unique Nonmatching-to-Location (TUNL) Task for Rodents
This protocol details the procedure for assessing working memory in rodents using a touchscreen-based operant conditioning system.
Apparatus:
-
Standard operant conditioning chambers equipped with a touchscreen, a reward dispenser (e.g., for sucrose (B13894) pellets), and a house light.
-
Control software for programming and recording the task parameters.
Procedure:
1. Habituation (2-3 days):
-
Place the animal in the operant chamber for 30 minutes with the house light on and several reward pellets in the dispenser tray to encourage exploration.
2. Pre-training (5-7 days):
-
Initial Touch Training: A simple visual stimulus is presented on the screen. A touch to the stimulus results in the delivery of a reward.
-
Must Touch: The animal is required to touch the stimulus to receive a reward.
-
Must Initiate: The animal must initiate each trial by poking its nose into the reward magazine. This is followed by the presentation of the stimulus, which must be touched for a reward.
3. TUNL Task Training (10-20 sessions):
-
Sample Phase: A trial is initiated by the animal. A single visual stimulus (the "sample") is presented in one of several possible locations on the screen. The animal must touch the sample stimulus.
-
Delay Phase: Following a correct touch of the sample, the screen is blanked for a predetermined delay period (e.g., 2, 5, 10 seconds).
-
Choice Phase: After the delay, two stimuli are presented: the original sample stimulus and a novel stimulus in a different location.
-
Reinforcement: A correct response (touching the novel, non-matching stimulus) is rewarded with a food pellet. An incorrect response (touching the original sample stimulus) results in a time-out period (e.g., 5 seconds with the house light on) and no reward. A correction procedure may be implemented where the same trial is repeated until a correct response is made.
4. Drug Testing:
-
Once stable baseline performance is achieved (e.g., >75% accuracy on a specific delay), drug administration can begin.
-
Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, orally) at a specified time before the behavioral session.
-
A within-subjects design is recommended, where each animal receives all treatment conditions in a counterbalanced order.
Protocol 2: Fixed-Ratio Discrimination with Titrating Delay (Adapted from Primate Studies)
This protocol is a conceptual adaptation of the task used to test this compound in squirrel monkeys and can be modified for rodent operant chambers.[1]
Apparatus:
-
Operant chamber with at least two response levers and a central reward dispenser.
Procedure:
1. Initial Training:
-
Train the animal to press a lever for a food reward on a simple fixed-ratio schedule (e.g., FR-1, one press for one reward).
2. Discrimination Training:
-
Introduce two different visual or auditory cues.
-
In the presence of Cue A, a low fixed-ratio schedule is in effect (e.g., FR-5).
-
In the presence of Cue B, a high fixed-ratio schedule is in effect (e.g., FR-20).
-
The animal must learn to discriminate between the two schedules based on the cue.
3. Introduction of Titrating Delay (Working Memory Component):
-
A trial begins with the presentation of a sample cue (e.g., a light of a specific color) that signals which fixed-ratio schedule will be in effect.
-
The sample cue is then removed, and a delay period is introduced.
-
After the delay, the two response levers are presented without the initial cue. The animal must remember which schedule was signaled and respond on the correct lever a corresponding number of times to receive a reward.
-
The "titrating" aspect involves adjusting the delay period based on the animal's performance. If the animal is performing well, the delay is increased to challenge working memory. If performance declines, the delay is shortened.
4. Drug Administration:
-
Similar to the TUNL protocol, administer this compound or vehicle prior to the testing session once a stable baseline performance on the titrating delay task is established.
Mandatory Visualizations
Caption: Signaling pathway of this compound in enhancing cholinergic neurotransmission.
Caption: Experimental workflow for evaluating this compound in a working memory task.
References
Application Notes and Protocols for Measuring Acetylcholine Release Following Sch 57790 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 57790 is a potent and selective antagonist of the muscarinic M2 receptor.[1] In the central nervous system, presynaptic M2 receptors act as autoreceptors, providing a negative feedback mechanism to inhibit acetylcholine (B1216132) (ACh) release.[1] By blocking these receptors, this compound effectively disinhibits cholinergic neurons, leading to an increase in extracellular ACh levels.[1] This mechanism of action has generated interest in this compound and similar M2 antagonists as potential therapeutic agents for cognitive disorders characterized by cholinergic deficits, such as Alzheimer's disease.[1]
Accurate measurement of ACh release is crucial for characterizing the pharmacodynamic effects of compounds like this compound. This document provides detailed application notes and protocols for two primary techniques to quantify ACh release in response to this compound administration: in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD), and amperometric biosensors.
Data Presentation
The following table summarizes the dose-dependent effects of orally administered this compound on acetylcholine release in different brain regions of freely moving rats, as determined by in vivo microdialysis.[2]
| Brain Region | This compound Dose (mg/kg, p.o.) | Peak Increase in ACh Release (% of Baseline) |
| Hippocampus | 0.1 | ~150% |
| 1 | ~250% | |
| 10 | ~350% | |
| Cortex | 0.1 | ~140% |
| 1 | ~220% | |
| 10 | ~300% | |
| Striatum | 0.1 | ~130% |
| 1 | ~200% | |
| 10 | ~280% |
Data adapted from Lachowicz et al. (2001).[2]
Signaling Pathway of this compound Action
This compound exerts its effect by antagonizing the presynaptic M2 muscarinic autoreceptor. Under normal physiological conditions, acetylcholine in the synaptic cleft binds to these M2 receptors, initiating a G-protein coupled signaling cascade that inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in further acetylcholine release. This compound, by blocking this receptor, prevents this negative feedback loop, resulting in sustained acetylcholine release.
Experimental Protocols
In Vivo Microdialysis with HPLC-ECD
This protocol details the measurement of extracellular acetylcholine levels in the brain of a freely moving rat following oral administration of this compound.
Experimental Workflow:
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Guide cannula
-
Syringe pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF) components: NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, and glucose.
-
Acetylcholinesterase (AChE) inhibitor (e.g., neostigmine)[3]
-
HPLC system with electrochemical detector
-
Analytical column for acetylcholine
-
Immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline (B1196258) oxidase[4]
Protocol:
-
Preparation of Artificial Cerebrospinal Fluid (aCSF):
-
Prepare a sterile aCSF solution containing physiological concentrations of salts and glucose. A typical composition is (in mM): 147 NaCl, 4 KCl, 2.2 CaCl₂, and 1 MgCl₂.[5]
-
On the day of the experiment, add an acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine) to the aCSF to prevent the degradation of acetylcholine in the microdialysis samples.[3]
-
Filter the solution through a 0.22 µm filter.
-
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., hippocampus, cortex, or striatum) using appropriate stereotaxic coordinates.
-
Implant a guide cannula and secure it to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and perfuse with aCSF containing the AChE inhibitor at a low flow rate (e.g., 1-2 µL/min).[6]
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour into a refrigerated fraction collector.
-
Prepare a solution of this compound in a suitable vehicle for oral gavage.
-
Administer the desired dose of this compound (e.g., 0.1, 1, or 10 mg/kg) to the rat via oral gavage.
-
Continue to collect dialysate samples every 20 minutes for at least 3-4 hours post-administration.
-
Store samples at -80°C until analysis.
-
-
HPLC-ECD Analysis:
-
Thaw the microdialysate samples on ice.
-
Prepare acetylcholine standards of known concentrations.
-
Inject a small volume (e.g., 10-20 µL) of the sample or standard into the HPLC system.[4]
-
Separate acetylcholine on the analytical column.
-
The eluent then passes through an immobilized enzyme reactor (IMER) where acetylcholine is hydrolyzed to choline by acetylcholinesterase, and choline is then oxidized by choline oxidase to produce hydrogen peroxide.[4]
-
The hydrogen peroxide is detected by the electrochemical detector.
-
Quantify the acetylcholine concentration in the samples by comparing the peak areas to the standard curve.[4]
-
Amperometric Acetylcholine Biosensor
Amperometric biosensors offer high temporal resolution for measuring acetylcholine release. This protocol outlines the fabrication and use of a bienzymatic biosensor.
Principle of Detection:
Materials:
-
Working electrode (e.g., platinum or carbon-based)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Acetylcholinesterase (AChE)
-
Choline oxidase (ChOx)
-
Immobilization matrix (e.g., glutaraldehyde, Nafion, or a conducting polymer)[7][8]
-
Phosphate buffered saline (PBS)
-
Acetylcholine standards
-
Potentiostat
Protocol:
-
Electrode Fabrication and Enzyme Immobilization:
-
Clean the working electrode surface thoroughly.
-
Prepare a solution containing AChE and ChOx in a suitable buffer.
-
Immobilize the enzymes onto the electrode surface. This can be achieved through various methods, such as cross-linking with glutaraldehyde, entrapment in a polymer matrix, or covalent bonding.[7] A common approach involves drop-coating a mixture of the enzymes and a stabilizing agent (e.g., Nafion) onto the electrode and allowing it to dry.
-
-
Biosensor Calibration:
-
Set up a three-electrode electrochemical cell containing PBS.
-
Apply a constant potential (e.g., +0.7 V vs. Ag/AgCl) to the working electrode. This potential is for the oxidation of hydrogen peroxide.
-
Allow the baseline current to stabilize.
-
Add known concentrations of acetylcholine standard solutions to the cell and record the change in current.
-
Generate a calibration curve by plotting the current response against the acetylcholine concentration.
-
-
Measurement of Acetylcholine Release:
-
For in vitro studies, cultured cells can be grown on a suitable substrate and the biosensor positioned in close proximity. After administration of this compound to the cell culture medium, the change in current from the biosensor is recorded to measure ACh release.
-
For in vivo applications, the biosensor can be integrated into a microprobe and implanted into the target brain region of an anesthetized animal.
-
After establishing a stable baseline, administer this compound.
-
Record the amperometric signal to monitor real-time changes in extracellular acetylcholine concentration.
-
The recorded current can be converted to acetylcholine concentration using the previously generated calibration curve.
-
Concluding Remarks
The choice of technique for measuring acetylcholine release after this compound administration depends on the specific research question. In vivo microdialysis provides reliable quantitative data on tonic changes in extracellular acetylcholine levels in awake and behaving animals, making it ideal for pharmacokinetic and pharmacodynamic studies. Amperometric biosensors, on the other hand, offer superior temporal resolution, enabling the study of phasic acetylcholine release and rapid changes in response to pharmacological challenge. By applying these detailed protocols, researchers can effectively characterize the neurochemical effects of this compound and other M2 receptor antagonists, contributing to the development of novel therapies for cognitive disorders.
References
- 1. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antecscientific.com [antecscientific.com]
- 4. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An amperometric acetylcholine biosensor based on a conducting polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Application of Sch 57790 in Neuropharmacology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 57790 is a potent and selective antagonist of the muscarinic M2 acetylcholine (B1216132) receptor.[1][2] In the central nervous system (CNS), M2 receptors are predominantly located presynaptically on cholinergic neurons, where they function as autoreceptors, creating a negative feedback loop to inhibit acetylcholine (ACh) release.[1] By blocking these receptors, this compound effectively disinhibits cholinergic neurons, leading to an increase in ACh release in key brain regions associated with cognition, such as the hippocampus, cortex, and striatum. This mechanism of action has positioned this compound as a valuable research tool for investigating the role of the cholinergic system in learning and memory and as a potential therapeutic agent for cognitive disorders.
These application notes provide a comprehensive overview of the use of this compound in neuropharmacology research, including its mechanism of action, key in vitro and in vivo applications, and detailed experimental protocols.
Mechanism of Action
This compound exerts its neuropharmacological effects primarily through the blockade of presynaptic M2 muscarinic autoreceptors. This antagonism interrupts the negative feedback mechanism that normally limits acetylcholine release from cholinergic nerve terminals. The resulting increase in synaptic acetylcholine levels enhances cholinergic neurotransmission, which is critical for cognitive processes.[1]
Furthermore, at the cellular level, M2 receptors are coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] this compound, as an M2 antagonist, blocks the inhibitory effect of M2 receptor agonists on adenylyl cyclase activity.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. M2 | Reference |
| Muscarinic M2 | 2.78 nM | - | [1] |
| Muscarinic M1 | ~111.2 nM (40-fold lower than M2) | 40-fold | [1] |
| Muscarinic M3 | Data not available | Data not available | |
| Muscarinic M4 | Data not available | Data not available | |
| Muscarinic M5 | Data not available | Data not available |
Table 2: In Vivo Efficacy in Preclinical Models
| Experimental Model | Species | Dosage Range (p.o.) | Observed Effect | Reference |
| In Vivo Microdialysis | Rat | 0.1 - 10 mg/kg | Dose-dependent increase in ACh release in hippocampus, cortex, and striatum | [5] |
| Passive Avoidance | Rat | 0.003 - 1.0 mg/kg | Increased retention times | [5] |
| Scopolamine-Induced Amnesia (Passive Avoidance) | Mouse | Not specified | Reversal of scopolamine-induced deficits | [2] |
| Working Memory (Fixed-Ratio Discrimination with Titrating Delay) | Squirrel Monkey | 0.01 - 0.03 mg/kg | Improved performance | [5] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound. These protocols are based on published methodologies and may require optimization for specific laboratory conditions.
In Vivo Microdialysis for Acetylcholine Measurement in the Rat Brain
This protocol describes the procedure for measuring extracellular acetylcholine levels in the hippocampus, cortex, and striatum of freely moving rats following administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Syringe pump and liquid swivel
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4. Add glucose to a final concentration of 5 mM and an acetylcholinesterase (AChE) inhibitor (e.g., 10 µM physostigmine) on the day of the experiment.[6]
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Implant a guide cannula directed at the target brain region (e.g., Hippocampus: AP -5.8, ML +5.0, DV -2.5 from dura; Striatum: AP 0.0, ML +4.1, DV -2.0 from bregma).[7]
-
Secure the cannula with dental cement and allow the animal to recover for 3-7 days.[6]
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF containing an AChE inhibitor at a flow rate of 1-2 µL/min.[6]
-
Allow for a 1-2 hour equilibration period.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 1, 10 mg/kg).
-
Continue to collect dialysate samples for at least 3-4 hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysates for acetylcholine content using HPLC-ECD.[6] The method typically involves enzymatic conversion of acetylcholine to choline (B1196258) and then to hydrogen peroxide, which is detected electrochemically.[6]
-
Quantify acetylcholine concentrations by comparing peak areas to a standard curve.
-
Express the results as a percentage change from the baseline acetylcholine levels.
-
Step-Through Passive Avoidance Task in Mice
This protocol is used to assess the effects of this compound on learning and memory. It can also be adapted to model amnesia by pre-treating the animals with a cholinergic antagonist like scopolamine (B1681570).
Materials:
-
Male mice (e.g., C57BL/6, 20-25g)
-
Passive avoidance apparatus (a box with two compartments, one illuminated and one dark, connected by a door, with an electrified grid floor in the dark compartment)
-
This compound
-
Scopolamine (optional, for amnesia model)
-
Shock generator
Procedure:
-
Training Session:
-
Administer this compound or vehicle at the desired time before training. To test for reversal of amnesia, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before training and the test compound at an appropriate time prior to scopolamine.
-
Place the mouse in the illuminated compartment.
-
After a brief habituation period (e.g., 60 seconds), open the door to the dark compartment.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, inescapable footshock (e.g., 0.2-0.5 mA for 2 seconds). The intensity and duration of the shock are critical parameters and should be optimized.[8]
-
Return the mouse to its home cage.
-
-
Retention Session (24 hours later):
-
Place the mouse back into the illuminated compartment.
-
Open the door to the dark compartment and measure the time it takes for the mouse to enter the dark compartment (step-through latency).
-
A longer latency is indicative of better memory of the aversive event.
-
A cut-off time (e.g., 300 seconds) is typically used, and mice that do not enter within this time are assigned the maximum score.
-
Adenylyl Cyclase Inhibition Assay in CHO Cells
This in vitro assay is used to confirm the functional antagonist activity of this compound at M2 receptors by measuring its ability to block agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human M2 muscarinic receptor.
-
Cell culture reagents.
-
Membrane preparation buffers.
-
This compound.
-
A muscarinic agonist (e.g., oxotremorine).
-
[α-32P]ATP.
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, ATP, and an ATP-regenerating system).
-
Scintillation counter and vials.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-M2 cells to confluency.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
-
Adenylyl Cyclase Assay:
-
In a multi-well plate, add the cell membranes.
-
Pre-incubate the membranes with varying concentrations of this compound.
-
Initiate the reaction by adding a cocktail containing the muscarinic agonist (to inhibit adenylyl cyclase) and [α-32P]ATP. Include control wells with no agonist (basal activity) and agonist alone (maximal inhibition).
-
Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction.
-
-
Quantification of cAMP:
-
Separate the produced [32P]cAMP from the unreacted [α-32P]ATP, typically using sequential Dowex and alumina (B75360) column chromatography.
-
Quantify the amount of [32P]cAMP using a liquid scintillation counter.
-
Calculate the ability of this compound to reverse the agonist-induced inhibition of adenylyl cyclase and determine its potency (e.g., IC50 or Kb).
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of the M2 muscarinic receptor in the central nervous system. Its selectivity and ability to enhance acetylcholine release make it particularly useful for investigating the cholinergic mechanisms underlying cognitive function. The protocols provided herein offer a foundation for researchers to explore the neuropharmacological properties of this compound and other M2 receptor antagonists in both in vitro and in vivo settings. Careful optimization of these protocols is recommended to ensure robust and reproducible results.
References
- 1. This compound: a novel M2 receptor selective antagonist [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Figure 2 from Microdialysis and its use in behavioural studies: Focus on acetylcholine | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Sch 57790 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sch 57790, a selective muscarinic M2 receptor antagonist. The information provided is intended to assist in mitigating experimental variability and ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the muscarinic M2 acetylcholine (B1216132) receptor.[1][2][3] Its primary mechanism involves blocking the negative feedback loop mediated by presynaptic M2 autoreceptors on cholinergic neurons. This blockade leads to an increase in the release of acetylcholine in the central nervous system, which is thought to be the basis for its cognitive-enhancing effects observed in preclinical studies.[3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at room temperature in the continental US, though storage conditions may vary elsewhere.[1] It is crucial to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations. For creating stock solutions, use appropriate solvents and store aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Q3: What are the known off-target effects of this compound?
This compound exhibits a 40-fold lower affinity for M1 receptors compared to M2 receptors.[4] While it is considered a selective M2 antagonist, researchers should be aware of potential interactions with other muscarinic receptor subtypes (M1, M3, M4, M5) at higher concentrations. It is recommended to perform dose-response experiments to determine the optimal concentration that maximizes M2 receptor antagonism while minimizing off-target effects.
Q4: In which experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in various preclinical models of cognition. It has been shown to increase acetylcholine release in the hippocampus, cortex, and striatum of rats.[3] Furthermore, it improves performance in passive avoidance tasks in rats and mice and reverses scopolamine-induced memory deficits.[1][3] In squirrel monkeys, it has been observed to enhance working memory.[3]
Troubleshooting Experimental Variability
Experimental variability can arise from multiple sources. Below are common issues and potential solutions when working with this compound.
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Cell line health and passage number.
-
Troubleshooting Tip: Ensure cells are healthy, free from contamination (e.g., mycoplasma), and used within a consistent and low passage number range. Over-passaged cells can exhibit altered receptor expression and signaling.
-
-
Potential Cause: Inconsistent compound concentration.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Verify the final concentration and ensure thorough mixing.
-
-
Potential Cause: Assay conditions.
Issue 2: High variability in in vivo cognitive studies.
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Potential Cause: Animal-related factors.
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Troubleshooting Tip: Use animals of the same strain, age, and sex. Acclimatize animals to the housing and experimental conditions to reduce stress-induced variability. Be aware that even the sex of the researcher can influence animal study results.[7]
-
-
Potential Cause: Drug administration and bioavailability.
-
Troubleshooting Tip: Ensure consistent administration route and vehicle. Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model system, as this can significantly impact its efficacy.
-
-
Potential Cause: Behavioral testing parameters.
-
Troubleshooting Tip: Standardize all aspects of the behavioral testing protocol, including the time of day for testing, handling procedures, and the experimental apparatus.[7]
-
Issue 3: Difficulty replicating published findings.
-
Potential Cause: Differences in experimental protocols.
-
Potential Cause: Lack of appropriate controls.
-
Troubleshooting Tip: Include both positive and negative controls in your experiments to ensure that the observed effects are specific to this compound.[7] For example, in cognitive studies, a vehicle-treated group and a group treated with a known cognitive enhancer could be included.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 2.78 nM | Cloned human M2 receptors in CHO cells | [4] |
| Selectivity | 40-fold lower affinity for M1 receptors | Cloned human M1/M2 receptors in CHO cells | [4] |
| Effective Dose (in vivo) | 0.1-10 mg/kg (p.o.) | Rats (acetylcholine release) | [3] |
| 0.003-1.0 mg/kg | Rats (passive avoidance) | [3] | |
| 0.01-0.03 mg/kg | Squirrel monkeys (working memory) | [3] | |
| Toxicity | No significant toxicity up to 100 mg/kg | Mice | [1] |
Experimental Protocols
1. Radioligand Binding Assay for Muscarinic Receptors
This protocol is adapted from standard methodologies for determining the binding affinity of a compound to muscarinic receptors.[10][11]
-
Objective: To determine the inhibitory constant (Ki) of this compound for the M2 muscarinic receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human M2 muscarinic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Reference Compound (for non-specific binding): Atropine (B194438).
-
Assay Buffer (e.g., PBS, pH 7.4).
-
96-well filter plates.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-NMS, and the various concentrations of this compound.
-
For total binding wells, omit this compound.
-
For non-specific binding wells, add a high concentration of atropine instead of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity of the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Acetylcholine Release Assay
This protocol provides a general framework for measuring acetylcholine release from cell cultures.[12][13]
-
Objective: To measure the effect of this compound on acetylcholine release.
-
Materials:
-
A suitable cell line that releases acetylcholine (e.g., A549 cells).
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Serum-free cell culture medium.
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Neostigmine (B1678181) (an acetylcholinesterase inhibitor).
-
This compound.
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Acetylcholine quantification kit (colorimetric or fluorometric).
-
-
Procedure:
-
Culture cells to near confluence in serum-free medium.
-
Pre-treat the cells with neostigmine to inhibit the breakdown of acetylcholine.
-
Add the desired concentration of this compound to the cells and incubate.
-
Collect the cell culture supernatant.
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Measure the concentration of acetylcholine in the supernatant using a commercially available kit according to the manufacturer's instructions.
-
Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Experimental Variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. cos.io [cos.io]
- 9. donotedit.com [donotedit.com]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Muscarinic M2 Receptor Antagonists in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with muscarinic M2 receptor antagonists in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of muscarinic M2 receptor antagonists in animal models?
A1: The most frequently reported side effects associated with the administration of muscarinic M2 receptor antagonists in animal models include cardiovascular, urinary, gastrointestinal, and central nervous system (CNS) effects. The primary side effect is tachycardia, due to the blockade of M2 receptors in the heart which normally mediate a decrease in heart rate.[1][2] Other common effects include mydriasis (pupil dilation), reduced salivation, decreased gastrointestinal motility, and potential cognitive impairments.[1][3][4][5] The specific profile and severity of side effects can vary depending on the animal model, the specific antagonist used, its selectivity for the M2 receptor, and the dose administered.
Q2: In which animal models have the cardiovascular side effects of M2 antagonists been most extensively studied?
A2: The cardiovascular side effects, particularly tachycardia, have been extensively studied in rats and dogs.[1][2] The pithed rat model is a common in vivo assay used to simultaneously determine the potency and selectivity of muscarinic antagonists at M2 and M3 receptors by measuring methacholine-induced bradycardia (M2-mediated) and depressor responses (M3-mediated).[2] Conscious dogs are also frequently used to assess cardiovascular effects, including heart rate and blood pressure, often through telemetry for continuous monitoring.[1][6]
Q3: Can M2 receptor antagonists impact cognitive function in animal models?
A3: Yes, M2 receptor antagonists can influence cognitive function, although the effects are complex and can be model-dependent. In monkeys, selective blockade of M2 receptors in the perirhinal cortex did not significantly impair visual recognition memory, whereas M1 receptor blockade did.[7] However, studies in M2 receptor-deficient mice have shown deficits in behavioral flexibility and working memory.[8] Furthermore, some M2 antagonists have been shown to reverse scopolamine-induced amnesia in young rats and improve cognitive deficits in aged, memory-impaired rats.[9] These findings suggest that the role of M2 receptors in cognition is multifaceted and may involve modulation of acetylcholine (B1216132) release.
Q4: What are the known effects of M2 antagonists on the urinary system in animal models?
A4: In the urinary bladder, both M2 and M3 receptors are involved in contraction. While M3 receptors are considered to primarily mediate direct smooth muscle contraction, M2 receptors can contribute indirectly.[10][11][12] Studies in rats have shown that M2 receptor antagonists can inhibit bladder contractions.[10][13] In denervated rat bladders, the role of M2 receptors in mediating contraction becomes more prominent.[11][12] Cystometry in conscious rats is a common method to evaluate the effects of muscarinic antagonists on bladder pressure and micturition.[14]
Q5: How do M2 antagonists affect gastrointestinal motility in animal models?
A5: M2 receptor antagonists generally have a limited direct effect on reducing gastrointestinal motility in dogs.[1][15] Studies in conscious dogs have shown that while non-selective muscarinic antagonists like atropine (B194438) significantly reduce intestinal motility, the selective M2 antagonist methoctramine (B27182) does not.[1] Similarly, in a canine model of rapid gastrointestinal transit, selective M1 and M2 antagonists did not delay gastric emptying or colonic transit, whereas a selective M3 antagonist did.[15] This suggests that M3 receptors play a more dominant role in regulating gastrointestinal motility.
Troubleshooting Guides
Cardiovascular Side Effects
Problem: Unexpectedly high tachycardia or cardiovascular instability observed in conscious dogs during telemetry studies.
Possible Causes & Solutions:
-
Dose Selection: The dose of the M2 antagonist may be too high.
-
Solution: Conduct a dose-response study to determine the optimal dose that achieves the desired therapeutic effect with minimal cardiovascular side effects. Start with a lower dose and gradually escalate.
-
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Off-Target Effects: The antagonist may have off-target effects on other receptors or ion channels.
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Solution: Profile the compound against a panel of cardiovascular-relevant receptors and ion channels to identify any potential off-target activities.
-
-
Animal Stress: Stress can exacerbate cardiovascular responses.
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Solution: Ensure proper acclimatization of the animals to the experimental setup and handling procedures to minimize stress.
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Cognitive Assessment
Problem: Inconsistent or no significant cognitive impairment observed in non-human primates after systemic administration of an M2 antagonist.
Possible Causes & Solutions:
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Blood-Brain Barrier Penetration: The antagonist may have poor penetration into the central nervous system.
-
Solution: Verify the brain penetration of the compound using techniques like microdialysis or ex vivo tissue concentration analysis.
-
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Task Sensitivity: The cognitive task may not be sensitive enough to detect subtle changes induced by M2 receptor blockade.
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Solution: Consider using a battery of cognitive tests that assess different domains (e.g., working memory, attention, executive function). The delayed matching-to-sample task has been used to assess cognitive impairment induced by muscarinic antagonists in monkeys.[16]
-
-
Receptor Subtype Specificity: Cognitive effects may be primarily mediated by other muscarinic receptor subtypes, such as M1.[7]
-
Solution: Compare the effects of your M2 antagonist with a known M1 antagonist to dissect the relative contributions of each subtype to the observed cognitive effects.
-
Quantitative Data Summary
Table 1: Cardiovascular Effects of Muscarinic M2 Receptor Antagonists in Animal Models
| Animal Model | Antagonist | Dose | Route | Observed Effect | % Change / Value | Citation |
| Conscious Dog | Methoctramine | 6, 10, 30, 60 µg/kg | IV | Dose-dependent tachycardia | 50% increase in HR at 35.1 ± 5.3 µg/kg | [1] |
| Conscious Dog | Atropine | 6, 10, 30, 60 µg/kg | IV | Dose-dependent tachycardia | 50% increase in HR at 39.5 ± 6.2 µg/kg | [1] |
| Pithed Rat | Tolterodine (B1663597) | - | IV | Bradycardia Inhibition (M2) | DR10: 0.22 mg/kg | [2] |
| Pithed Rat | Oxybutynin | - | IV | Bradycardia Inhibition (M2) | DR10: 1.18 mg/kg | [2] |
| Pithed Rat | Darifenacin | - | IV | Bradycardia Inhibition (M2) | DR10: ~2.6 mg/kg | [2] |
| Pithed Rat | Tiotropium | - | IV | Bradycardia Inhibition (M2) | DR10: 0.0026 mg/kg | [2] |
DR10: Dose producing a tenfold shift in the methacholine (B1211447) dose-response curve.
Table 2: Urodynamic Effects of Muscarinic Antagonists in Rats
| Antagonist | ID50 (nmol/kg, IV) for Inhibition of Micturition Pressure | Citation |
| Atropine | 14 ± 4 | [14] |
| Tolterodine | 94 ± 20 | [14] |
| Oxybutynin | 175 ± 89 | [14] |
| Darifenacin | 236 ± 144 | [14] |
Table 3: Ocular Effects of Muscarinic Antagonists in Mice
| Antagonist (0.1%) | Effect on Axial Length (Myopia Progression) | Citation |
| Atropine | Significant reduction | [17][18] |
| Himbacine (M2 selective) | Significant reduction (most effective) | [17] |
| AFDX-116 (M2 selective) | Significant reduction | [17] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in Conscious Dogs via Telemetry
-
Animal Model: Adult male or female beagle dogs, surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), heart rate, and arterial blood pressure. Allow for a minimum of a 2-week recovery period post-surgery.
-
Acclimatization: House dogs in a quiet, temperature-controlled environment. Acclimatize them to the experimental procedures and sling restraint (if used) for several days before the study.
-
Drug Administration: Administer the M2 receptor antagonist intravenously (IV) via a catheter placed in a peripheral vein (e.g., cephalic vein). A vehicle control (e.g., saline) should be administered in a crossover design.
-
Data Collection: Record baseline cardiovascular parameters for at least 30 minutes before drug administration. Continuously record heart rate, blood pressure (systolic, diastolic, mean), and ECG throughout the study period (e.g., up to 24 hours post-dose).
-
Data Analysis: Analyze the data for changes from baseline in heart rate and blood pressure. Calculate the area under the curve (AUC) for these parameters and compare the effects of the antagonist to the vehicle control using appropriate statistical methods (e.g., paired t-test or ANOVA).
Protocol 2: Cystometry in Conscious Rats to Evaluate Bladder Function
-
Animal Model: Female Sprague-Dawley rats.
-
Surgical Preparation: Under anesthesia, implant a catheter into the bladder dome, exteriorize it at the nape of the neck, and secure it. Implant a second catheter into the femoral vein for drug administration. Allow a recovery period of 2-3 days.
-
Experimental Setup: Place the conscious, unrestrained rat in a metabolic cage. Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Procedure: Infuse saline into the bladder at a constant rate (e.g., 10 mL/h) to induce repetitive voiding. Record intravesical pressure continuously.
-
Drug Administration: Once stable micturition cycles are established, administer cumulative doses of the M2 receptor antagonist intravenously.
-
Data Analysis: Analyze the cystometrograms to determine the effects of the antagonist on parameters such as micturition pressure, bladder capacity, voiding interval, and residual volume. Calculate the dose required to produce a 50% inhibition (ID50) of the micturition pressure.[14]
Visualizations
Caption: M2 receptor signaling pathway and antagonist action.
Caption: Preclinical experimental workflow for M2 antagonists.
References
- 1. Effects of a selective and a nonselective muscarinic cholinergic antagonist on heart rate and intestinal motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mice Lacking M2 and M3 Muscarinic Acetylcholine Receptors Are Devoid of Cholinergic Smooth Muscle Contractions But Still Viable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of muscarinic receptor binding and inhibition of salivation after oral administration of tolterodine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of m1 and m2 receptor antagonists in perirhinal cortex on visual recognition memory in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M2 Muscarinic Acetylcholine Receptor Knock-Out Mice Show Deficits in Behavioral Flexibility, Working Memory, and Hippocampal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M2 and M3 muscarinic receptor activation of urinary bladder contractile signal transduction. II. Denervated rat bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of muscarinic antagonists on micturition pressure measured by cystometry in normal, conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Model of rapid gastrointestinal transit in dogs: effects of muscarinic antagonists and a nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscarinic Receptor Occupancy and Cognitive Impairment: A PET Study with [11C](+)3-MPB and Scopolamine in Conscious Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Muscarinic cholinergic receptor (M2) plays a crucial role in the development of myopia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Addressing poor solubility of Sch 57790 in vehicle solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of Sch 57790 in vehicle solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the muscarinic M2 receptor.[1] Its mechanism of action involves blocking the M2 receptor, which is a G-protein coupled receptor (GPCR). This blockade prevents the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic AMP (cAMP).[2] Consequently, this compound can increase the release of acetylcholine (B1216132) in the central nervous system, a key neurotransmitter involved in cognitive processes.[3]
Q2: I am observing poor solubility of this compound in my aqueous vehicle. What are the likely reasons?
A2: Poor aqueous solubility is a common challenge for many organic compounds developed in drug discovery programs. For this compound, a piperazine (B1678402) derivative, the solubility can be influenced by several factors including its crystalline structure, the pH of the vehicle, and the absence of appropriate solubilizing agents. While piperazine itself is freely soluble in water, complex derivatives may exhibit lower solubility.
Q3: Can I use organic solvents to dissolve this compound for my experiments?
A3: Yes, organic solvents are frequently used to prepare stock solutions of poorly soluble compounds. However, the final concentration of the organic solvent in your experimental system (e.g., cell culture media or in vivo dosing solution) should be minimized to avoid solvent-related toxicity or off-target effects. It is crucial to include a vehicle control group in your experiments that receives the same concentration of the solvent as the drug-treated group.
Troubleshooting Guide: Addressing Poor Solubility of this compound
This guide provides a systematic approach to troubleshoot and overcome solubility challenges with this compound.
Issue 1: this compound precipitates out of solution upon dilution of the stock solution into an aqueous vehicle.
Potential Cause: The aqueous vehicle lacks the necessary properties to maintain this compound in a solubilized state once the concentration of the organic co-solvent is reduced.
Troubleshooting Steps:
-
pH Adjustment: Since this compound is a piperazine derivative, its solubility is likely pH-dependent. Piperazine is a weak base, and its derivatives can often be solubilized by lowering the pH of the vehicle.[4] Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4) to test the solubility of this compound.
-
Use of Co-solvents: If not already in use, consider employing a water-miscible co-solvent. The choice of co-solvent will depend on the experimental system (in vitro vs. in vivo).
-
For in vitro studies: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.
-
For in vivo studies: A mixture of solvents is often required. Common combinations include DMSO, polyethylene (B3416737) glycol (PEG), and saline or water.
-
-
Addition of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[3]
-
Commonly used surfactants: Tween® 80, Solutol® HS 15, and Cremophor® EL.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used cyclodextrin (B1172386) in pharmaceutical formulations.
Issue 2: The prepared this compound formulation is not stable and shows precipitation over time.
Potential Cause: The formulation is a supersaturated solution that is thermodynamically unstable.
Troubleshooting Steps:
-
Optimize the Formulation: Systematically test different combinations and concentrations of co-solvents, surfactants, and pH-adjusting agents to find a stable formulation. A suggested starting point for an in vivo formulation for a poorly soluble basic compound is provided in the table below.
-
Prepare Fresh Formulations: If a stable formulation cannot be achieved for long-term storage, prepare the dosing solution fresh before each experiment.
-
Sonication: Gentle sonication can sometimes help to re-dissolve small amounts of precipitate that may have formed.
Data Presentation
The following tables provide representative data for formulating poorly soluble compounds. Note that specific quantitative data for this compound is not publicly available, and these tables are intended as a guide for formulation development.
Table 1: Example Vehicle Compositions for In Vivo Studies of Poorly Soluble Basic Compounds
| Vehicle Component | Concentration Range | Purpose |
| DMSO | 5-10% (v/v) | Primary solvent for stock solution |
| PEG 300/400 | 30-60% (v/v) | Co-solvent to maintain solubility upon dilution |
| Tween® 80 | 1-5% (v/v) | Surfactant to enhance solubility and stability |
| Saline (0.9% NaCl) or 5% Dextrose in Water (D5W) | q.s. to 100% | Aqueous vehicle for injection |
Table 2: Example of pH-Dependent Solubility for a Representative Basic Drug
| pH | Aqueous Solubility (µg/mL) |
| 4.0 | 500 |
| 5.0 | 150 |
| 6.0 | 20 |
| 7.4 | < 1 |
Mandatory Visualization
Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting this compound vehicle solubility.
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Vehicle for In Vivo Administration of this compound
This protocol describes a general method for preparing a formulation of a poorly soluble basic compound like this compound for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle:
-
In a sterile vial, combine the vehicle components in the desired ratio. For example, to prepare 10 mL of a vehicle containing 10% DMSO, 40% PEG 400, and 5% Tween® 80:
-
Add 1 mL of DMSO.
-
Add 4 mL of PEG 400.
-
Add 0.5 mL of Tween® 80.
-
Add 4.5 mL of sterile saline.
-
-
Vortex the mixture thoroughly until a clear, homogeneous solution is formed.
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound to achieve the desired final concentration.
-
Add a small amount of the vehicle to the powdered this compound and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while vortexing continuously.
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for a few minutes to aid dissolution.
-
-
Evaluate Solubility and Stability:
-
Visually inspect the final formulation for any undissolved particles or precipitation. A clear solution indicates complete dissolution.
-
To assess stability, let the formulation stand at room temperature and at 37°C for a few hours and observe for any signs of precipitation.
-
Protocol 2: In Vitro Acetylcholine Release Assay Using a Cholinergic Cell Line
This protocol outlines a method to assess the effect of this compound on acetylcholine release from a suitable cholinergic cell line (e.g., SH-SY5Y or PC12 cells).
Materials:
-
Cholinergic cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound stock solution
-
Krebs-Ringer-HEPES (KRH) buffer
-
High potassium KRH buffer (for depolarization)
-
Acetylcholine assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture the cholinergic cells according to standard protocols.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to differentiate if necessary.
-
-
Compound Treatment:
-
Prepare different concentrations of this compound in KRH buffer.
-
Wash the cells with KRH buffer.
-
Add the this compound solutions to the cells and incubate for a predetermined time (e.g., 30 minutes).
-
-
Stimulation of Acetylcholine Release:
-
To measure basal release, collect the supernatant from some wells.
-
To measure stimulated release, replace the drug-containing buffer with high potassium KRH buffer and incubate for a short period (e.g., 5-10 minutes).
-
Collect the supernatant.
-
-
Measurement of Acetylcholine:
-
Data Analysis:
-
Calculate the amount of acetylcholine released under basal and stimulated conditions for each treatment group.
-
Express the data as a percentage of the control (vehicle-treated) group.
-
Determine the dose-response relationship for this compound on acetylcholine release.
-
References
- 1. A novel m2-selective muscarinic antagonist: binding characteristics and autoradiographic distribution in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A further search for selective antagonists at M2-muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. bioassaysys.com [bioassaysys.com]
How to minimize off-target effects of Sch 57790
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Sch 57790.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and selective antagonist of the muscarinic M2 receptor.[1][2] Its primary mechanism of action is to block the presynaptic M2 autoreceptors in the central nervous system. This blockade inhibits the negative feedback loop that normally limits acetylcholine (B1216132) (ACh) release, leading to an increase in ACh levels in the synapse.[1][2] This enhancement of cholinergic neurotransmission is being investigated for its potential to improve cognitive function, particularly in conditions like Alzheimer's disease.[1]
Q2: What are the known off-target effects of this compound?
While this compound is reported to be a selective M2 receptor antagonist, it does exhibit some affinity for other muscarinic receptor subtypes. Specifically, its affinity for the M1 receptor is approximately 40-fold lower than for the M2 receptor.[1] At higher concentrations, this could lead to off-target effects related to M1 receptor antagonism. Detailed screening against a broader panel of receptors and kinases is not extensively published, so researchers should be cautious about potential uncharacterized off-target activities.
Q3: What are the potential consequences of off-target effects in my experiments?
Off-target effects can lead to a variety of issues, including:
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Cellular toxicity: Inhibition of other essential proteins or pathways can cause cellular stress or death, which may be mistakenly attributed to the on-target effect.[4]
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Inconsistent data: Off-target effects can vary between different cell lines or experimental systems, leading to a lack of reproducibility.[4]
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity or unexpected phenotypic changes.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a broad-spectrum kinase inhibition screen. 2. Compare the IC50 values for off-target kinases with the concentration of this compound used in your experiments. | Identification of unintended kinase targets that may be responsible for the observed cytotoxicity. |
| Compound solubility issues | 1. Visually inspect your media for any signs of compound precipitation. 2. Test the solubility of this compound in your specific cell culture media at the working concentration. | Ensuring that the observed effects are due to the soluble compound and not to non-specific effects of precipitated aggregates. |
| Activation of compensatory signaling pathways | 1. Use techniques like Western blotting to assess the activation state of known signaling pathways that might be affected by muscarinic receptor antagonism. | A clearer understanding of the cellular response to this compound, which can help in interpreting unexpected phenotypes. |
Issue 2: Discrepancy between in-vitro and in-vivo results.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Metabolism of this compound | 1. Analyze the metabolic stability of this compound in the relevant in-vivo model. 2. Identify any major metabolites and test their activity on the M2 receptor and potential off-targets. | Determination if the in-vivo effects are due to the parent compound or its metabolites, which may have a different selectivity profile. |
| Cell line-specific effects | 1. Test the effects of this compound in multiple cell lines to determine if the observed off-target effects are consistent. | Distinguishing between general off-target effects and those that are specific to a particular cellular context. |
| On-target effects in different tissues | 1. The M2 receptor is expressed in various tissues, including the heart. High doses of an M2 antagonist could lead to cardiovascular side effects in vivo that are not observed in a CNS-focused in-vitro model. | A more comprehensive understanding of the in-vivo pharmacology of this compound. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Affinity (Ki, nM) | Selectivity vs. M2 |
| Muscarinic M2 Receptor | 2.78 | 1-fold |
| Muscarinic M1 Receptor | ~111.2 | 40-fold lower |
| Other Muscarinic Subtypes | Data not readily available | Data not readily available |
| Broad Kinase Panel | Data not readily available | Data not readily available |
Note: The data for M1 is estimated based on the reported 40-fold lower affinity.[1] Researchers are strongly encouraged to perform their own comprehensive selectivity profiling.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To find the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target binding.
Methodology:
-
Cell Culture: Plate cells expressing the M2 receptor at an appropriate density.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 10 µM).
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Treatment: Treat the cells with the different concentrations of this compound for a predetermined amount of time. Include a vehicle-only control.
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On-Target Activity Assay: Measure the intended biological effect. Since this compound is an M2 antagonist, you could measure the reversal of an agonist-induced effect, such as the inhibition of adenylyl cyclase.[1]
-
Cytotoxicity Assay: In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects at each concentration.
-
Data Analysis: Plot the on-target effect and cytotoxicity as a function of this compound concentration. The optimal concentration will be the lowest one that gives a significant on-target effect with minimal cytotoxicity.
Protocol 2: Validating Off-Target Effects using siRNA
Objective: To confirm that an observed phenotype is due to the inhibition of the M2 receptor and not an off-target effect.
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting the M2 receptor. Include a non-targeting siRNA control.
-
Target Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the M2 receptor protein levels using Western blotting or qPCR.
-
This compound Treatment: Treat both the M2-knockdown cells and the control cells with the previously determined optimal concentration of this compound.
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Phenotypic Analysis: Observe the phenotype of interest in all experimental groups.
-
Interpretation:
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If the phenotype is still present in the M2-knockdown cells treated with this compound, it is likely due to an off-target effect.
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If the phenotype is absent in the M2-knockdown cells (both with and without this compound), but present in the control cells treated with this compound, the effect is likely on-target.
-
Visualizations
Caption: On-target and potential off-target pathways of this compound.
References
- 1. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Improving Passive Avoidance Results with Sch 57790
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sch 57790, a selective muscarinic M2 receptor antagonist, to enhance memory in passive avoidance experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your passive avoidance experiments with this compound.
Q1: I am not observing a memory-enhancing effect with this compound in my passive avoidance task. What are the potential reasons and solutions?
A1: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
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Dosage: Ensure you are using an appropriate dose. Studies have shown that this compound can increase retention times in rats at doses ranging from 0.003 to 1.0 mg/kg.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal strain and experimental conditions.
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Timing of Administration: The timing of this compound administration relative to the training and testing phases is critical for observing effects on memory consolidation. The compound has been shown to be effective when given either before or after the training session.[1] If you are administering it post-training, ensure it is given shortly after the acquisition trial to influence the consolidation process.
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Animal Handling and Habituation: Insufficient handling and habituation of the animals can lead to high stress levels, which may mask the cognitive-enhancing effects of this compound. Implement a consistent handling protocol for several days leading up to the experiment.
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Baseline Performance: If your control animals exhibit a very strong memory of the aversive stimulus (i.e., long latency to enter the dark compartment), it may be difficult to observe a further enhancement with this compound. This is known as a "ceiling effect." Consider adjusting the shock intensity or duration to achieve a baseline performance that allows for improvement.
Q2: My animals treated with this compound are showing inconsistent and highly variable results. How can I improve the reliability of my data?
A2: High variability can obscure true experimental effects. To improve consistency:
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Standardize Experimental Conditions: Ensure that all experimental parameters, including lighting conditions, ambient noise, and the time of day for testing, are kept constant across all animals and groups.
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Control for Locomotor Activity: While specific data on this compound's effects on locomotor activity is limited, other muscarinic receptor antagonists can influence motor function. It is advisable to conduct an open field test to assess if the doses of this compound used in your memory task are altering locomotor activity, which could be misinterpreted as a change in memory performance.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment conditions of the animals to prevent unconscious bias in handling and data recording.
Q3: Could the effects of this compound be due to changes in anxiety or motivation rather than a direct effect on memory?
A3: This is an important consideration for any psychoactive compound.
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Elevated Plus Maze: To assess potential anxiolytic or anxiogenic effects of this compound at the doses used in your passive avoidance task, you can use the elevated plus maze test.
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Control for Shock Sensitivity: Ensure that this compound is not altering the animals' sensitivity to the foot shock. This can be tested by measuring the flinch or vocalization threshold in response to different shock intensities.
Q4: What is the appropriate route of administration for this compound in rodent passive avoidance studies?
A4: Published research has successfully used oral (p.o.) administration of this compound.[1] The choice of administration route (e.g., intraperitoneal, subcutaneous, oral) should be consistent across all experimental groups and justified by pharmacokinetic data if available.
Data Presentation
Table 1: Efficacy of this compound in a Rat Passive Avoidance Task
| Dosage (mg/kg, p.o.) | Timing of Administration | Observed Effect on Retention Time | Reference |
| 0.003 - 1.0 | Pre- or Post-Training | Increased retention times | [1] |
Table 2: Effect of this compound on Acetylcholine (B1216132) Release in Rat Brain Regions (in vivo microdialysis)
| Dosage (mg/kg, p.o.) | Brain Region | Observed Effect on Acetylcholine Release | Reference |
| 0.1 - 10 | Hippocampus | Dose-related increase | [1] |
| 0.1 - 10 | Cortex | Dose-related increase | [1] |
| 0.1 - 10 | Striatum | Dose-related increase | [1] |
Experimental Protocols
Detailed Protocol for a Step-Through Passive Avoidance Task with this compound
This protocol is a guideline and may need to be optimized for your specific laboratory conditions and animal strain.
Materials:
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Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, separated by a guillotine door, with an electrified grid floor in the dark compartment).
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This compound solution and vehicle control.
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Rodents (e.g., Wistar or Sprague-Dawley rats).
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Timing device.
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Sound-attenuating chamber (recommended).
Procedure:
Day 1: Habituation
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Gently handle each animal for 5-10 minutes.
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Place the animal in the light compartment of the passive avoidance apparatus with the guillotine door open.
-
Allow the animal to freely explore both compartments for 5 minutes.
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Return the animal to its home cage.
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Clean the apparatus thoroughly with 70% ethanol (B145695) between animals to remove olfactory cues.
Day 2: Training (Acquisition Trial)
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Administer this compound or vehicle control at the predetermined dose and time before the training session.
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Place the animal in the light compartment and allow it to acclimatize for 60 seconds.
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Open the guillotine door and start the timer.
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When the animal enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
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Record the latency to enter the dark compartment (step-through latency).
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Leave the animal in the dark compartment for a further 30 seconds before returning it to its home cage.
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If an animal does not enter the dark compartment within a set cut-off time (e.g., 300 seconds), it should be gently guided into the dark compartment and then receive the foot shock. Note this in your records.
Day 3: Testing (Retention Trial)
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Approximately 24 hours after the training session, place the animal back in the light compartment.
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After a 60-second acclimatization period, open the guillotine door and start the timer.
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Record the step-through latency, up to a maximum cut-off time (e.g., 600 seconds). No foot shock is delivered during the testing phase.
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A longer latency to enter the dark compartment is indicative of better memory retention of the aversive experience.
Mandatory Visualizations
Caption: Experimental workflow for the passive avoidance task with this compound administration.
Caption: Signaling pathway of this compound in enhancing memory consolidation.
References
Technical Support Center: Calibrating Microdialysis Probes for Sch 57790 Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to calibrating microdialysis probes for the detection of Sch 57790. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate successful experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is microdialysis a suitable technique for its study?
A1: this compound is a selective antagonist for the muscarinic M2 receptor.[1] Microdialysis is a minimally invasive technique that allows for the in vivo sampling of unbound drug concentrations in the extracellular fluid of specific tissues, such as the brain.[2][3][4] This makes it an ideal method to study the pharmacokinetics and pharmacodynamics of CNS-active compounds like this compound. In vivo microdialysis has been successfully used to demonstrate that this compound produces dose-related increases in acetylcholine (B1216132) release in the hippocampus, cortex, and striatum of rats.[1]
Q2: What are the critical first steps before starting a microdialysis experiment with this compound?
A2: Before beginning your experiment, it is crucial to:
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Assess the physicochemical properties of this compound: The molecular weight of this compound is 437.60 g/mol . Understanding its solubility and stability in your chosen perfusion fluid (e.g., artificial cerebrospinal fluid - aCSF) is critical.
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Select the appropriate microdialysis probe: The probe's membrane material and molecular weight cut-off (MWCO) are important considerations. For a molecule of this size, a probe with a MWCO of 20 kDa or higher is recommended.
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Prepare the probe correctly: New probes are often shipped in a glycerol (B35011) solution and must be flushed and wetted thoroughly before use. Ensure all air bubbles are removed from the probe and tubing.[2]
Q3: What is probe recovery and why is it important to determine it?
A3: Probe recovery, also known as extraction efficiency, is the ratio of the analyte concentration in the dialysate to the actual concentration in the extracellular fluid. It is influenced by factors such as flow rate, membrane length, and the diffusion characteristics of the analyte.[2] Determining the in vivo recovery is essential for accurately quantifying the extracellular concentrations of this compound.
Q4: Which calibration methods can be used for this compound?
A4: Several methods can be used to calibrate microdialysis probes for quantitative analysis:
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No-Net-Flux: This method involves perfusing the probe with at least four different known concentrations of this compound. By plotting the difference between the concentration in the perfusate (Cin) and the dialysate (Cout) against Cin, the extracellular concentration can be determined at the point of no net flux (where Cin = Cout).[3][5][6]
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Retrodialysis (Reverse Dialysis): This method involves introducing a known concentration of a calibrator substance through the probe and measuring its loss to the surrounding tissue. A stable-isotope labeled version of this compound would be an ideal calibrator.[7][8] If unavailable, a compound with very similar physicochemical properties can be used, but this requires thorough validation.
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Low-Flow-Rate: By using a very low perfusion rate (e.g., < 0.3 µL/min), the exchange across the membrane approaches 100% recovery, allowing the dialysate concentration to approximate the extracellular concentration. However, this method has a lower temporal resolution.[3]
II. Experimental Protocols
A. In Vitro Probe Recovery Determination
This protocol is essential to test the functionality of your microdialysis probe with this compound before proceeding to in vivo experiments.
Materials:
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Microdialysis probe (e.g., 20 kDa MWCO)
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Microdialysis pump
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Standard solution of this compound in artificial cerebrospinal fluid (aCSF) of a known concentration (e.g., 100 ng/mL)
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Beaker with a stir bar
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Thermostated water bath or heating block (set to 37°C)
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Fraction collector or microcentrifuge tubes
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HPLC-UV system for analysis
Procedure:
-
Prepare a standard solution of this compound in aCSF.
-
Immerse the microdialysis probe in the standard solution, which is being stirred at a constant rate and maintained at 37°C.
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Perfuse the probe with blank aCSF at a constant flow rate (e.g., 1 µL/min).
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Allow the system to equilibrate for at least 60 minutes.
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Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a total of 3-5 samples.
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Analyze the concentration of this compound in the dialysate samples (Cout) using a validated HPLC-UV method.
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Calculate the in vitro recovery using the following formula: Recovery (%) = (Cout / Cin) * 100 where Cin is the concentration of the standard solution.
B. In Vivo Calibration by No-Net-Flux
This protocol describes how to determine the in vivo recovery and the basal extracellular concentration of this compound.
Materials:
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Surgically prepared animal model with an implanted microdialysis probe in the target brain region.
-
Four or more solutions of this compound in aCSF at varying concentrations, bracketing the expected extracellular concentration.
-
Microdialysis pump, liquid swivel, and fraction collector.
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HPLC-UV system for analysis.
Procedure:
-
Begin by perfusing the probe with blank aCSF to establish a baseline.
-
Sequentially perfuse the probe with each of the prepared this compound solutions, starting with the lowest concentration.
-
Perfuse each solution for a sufficient time to reach steady-state (e.g., 60-90 minutes).
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Collect dialysate samples during the last 20-30 minutes of each perfusion period.
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Analyze the concentration of this compound in the dialysate (Cout) for each perfusate concentration (Cin).
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Plot the difference between Cout and Cin (y-axis) against Cin (x-axis).
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The x-intercept of the linear regression line represents the extracellular concentration of this compound, and the slope of the line represents the in vivo recovery.
C. Analytical Method: HPLC-UV for this compound Detection
As this compound is a piperazine (B1678402) derivative, an HPLC-UV method can be developed for its quantification. The following is a suggested starting point that will require optimization and validation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 3.0) in an isocratic or gradient elution. A starting point could be a ratio of 80:20 buffer to acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: As piperazine compounds can have low UV absorbance, a pre-column derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to create a derivative with strong UV absorbance, typically detected around 340 nm.[9][10] If derivatization is not used, detection at a lower wavelength (e.g., 210 nm) may be necessary, which can be prone to interference.
-
Injection Volume: 10-20 µL.
Method Validation:
The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
III. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | 1. Probe Issue: Clogged or damaged probe membrane. 2. Flow Problem: Leakage in the tubing or pump malfunction. 3. Adsorption: this compound may be adsorbing to the tubing or probe materials. 4. Chemical Instability: Degradation of this compound in the perfusion solution. | 1. Visually inspect the probe. Perform an in vitro recovery test with a new probe. 2. Check all connections for leaks. Calibrate the pump flow rate. 3. Consider using different tubing materials (e.g., PEEK). Pre-condition the system by flushing with a high concentration of this compound. 4. Assess the stability of this compound in aCSF at 37°C over the duration of the experiment. Prepare fresh solutions. |
| High Variability in Recovery | 1. Inconsistent Flow Rate: Issues with the microdialysis pump. 2. Temperature Fluctuations: Inconsistent temperature of the in vitro setup or animal. 3. Tissue Response: In vivo, changes in the tissue surrounding the probe (e.g., inflammation) can alter recovery over time. | 1. Ensure the pump is properly calibrated and functioning correctly. 2. Maintain a constant temperature for in vitro experiments. Monitor and maintain the animal's body temperature during in vivo studies. 3. Allow for a sufficient post-surgical recovery and probe equilibration period before starting measurements. |
| Poor Chromatographic Peak Shape (Tailing) | 1. Secondary Interactions: Interaction of the basic piperazine moiety of this compound with acidic silanol (B1196071) groups on the HPLC column. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of the compound. | 1. Use a column with end-capping or a base-deactivated column. Add a competing base (e.g., triethylamine) to the mobile phase. 2. Dilute the sample. 3. Adjust the pH of the mobile phase to optimize peak shape. |
| High Baseline Noise in HPLC | 1. Contaminated Mobile Phase: Impurities in the solvents or buffer. 2. Detector Issue: Dirty flow cell or aging lamp. 3. Air Bubbles: Air bubbles in the detector flow cell. | 1. Use high-purity solvents and freshly prepared buffer. Filter and degas the mobile phase. 2. Clean the flow cell and replace the lamp if necessary. 3. Ensure proper degassing of the mobile phase. |
IV. Visualizations
A. Experimental Workflow for Microdialysis Probe Calibration
Caption: Workflow for in vitro and in vivo microdialysis probe calibration.
B. M2 Muscarinic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the M2 muscarinic receptor.
C. Troubleshooting Logic for Low Recovery
Caption: Logical steps for troubleshooting low microdialysis recovery.
References
- 1. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis - Wikipedia [en.wikipedia.org]
- 5. Microdialysis probes calibration: gradient and tissue dependent changes in no net flux and reverse dialysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an In Vivo Retrodialysis Calibration Method Using Stable Isotope Labeling to Monitor Metabolic Pathways in the Tumor Microenvironment via Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo calibration of microdialysis using infusion of stable-isotope labeled neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
Refining experimental design for Sch 57790 cognitive studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sch 57790 in cognitive studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the muscarinic M2 receptor.[1] Its primary mechanism of action involves blocking presynaptic M2 autoreceptors on cholinergic neurons. This blockade inhibits the negative feedback loop that normally limits acetylcholine (B1216132) (ACh) release, resulting in increased ACh levels in brain regions crucial for cognition, such as the hippocampus and cortex.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits a significant selectivity for the M2 muscarinic receptor over the M1 subtype. Studies have shown that its affinity for M2 receptors is approximately 40-fold higher than for M1 receptors.[2] This selectivity is crucial for minimizing off-target effects that could arise from interacting with other muscarinic receptor subtypes.
Q3: What are the expected cognitive effects of this compound in preclinical models?
A3: In rodent and nonhuman primate models, this compound has been shown to enhance cognitive performance. Specifically, it increases retention times in passive avoidance tasks and improves performance in working memory tasks.[1] These effects are attributed to the increased acetylcholine release in relevant brain areas.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: While specific formulation details for this compound are not extensively published, for many preclinical in vivo studies with novel compounds, common vehicles include sterile saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO, followed by dilution in saline or corn oil. For oral administration (p.o.), as used in some cited studies, the compound is often formulated as a suspension or solution in a vehicle like water or a methylcellulose (B11928114) solution. It is recommended to perform small-scale solubility and stability tests with your intended vehicle before preparing a large batch for your study.
Troubleshooting Guides
In Vivo Microdialysis Experiments
Q: I am not observing a significant increase in acetylcholine levels after administering this compound. What could be the issue?
A: This could be due to several factors:
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Incorrect Probe Placement: Verify the stereotactic coordinates for your target brain region (e.g., hippocampus, prefrontal cortex). Post-experiment histological analysis is crucial to confirm accurate probe placement.
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Inadequate Drug Delivery: Ensure the dose of this compound is sufficient. Dose-response studies have shown effects at ranges of 0.1-10 mg/kg (p.o.) in rats.[1] If administering directly through the probe (retrodialysis), ensure the concentration is appropriate and the perfusion rate is slow enough to allow for diffusion into the tissue.
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Rapid Acetylcholine Degradation: Acetylcholine is rapidly hydrolyzed by acetylcholinesterase (AChE). It is standard practice to include an AChE inhibitor, such as neostigmine, in the perfusion fluid to prevent the breakdown of ACh before it reaches the dialysis probe.
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Analytical Sensitivity: The concentration of acetylcholine in the extracellular fluid is very low (in the nanomolar range).[3] Ensure your analytical method (e.g., HPLC with electrochemical detection or mass spectrometry) is sensitive enough to detect the changes.
Passive Avoidance Task
Q: My control animals are showing high variability in the passive avoidance task. How can I reduce this?
A: High variability in control groups can obscure the effects of your compound. Consider the following:
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Habituation and Handling: Animals that are stressed or overly anxious may behave erratically. Handle the animals for several days leading up to the experiment to acclimate them to the researcher. Also, allow for a habituation period in the testing room before starting the trial.
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Consistent Environmental Conditions: Ensure that the lighting, noise levels, and temperature in the testing room are consistent across all animals and all testing sessions.
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Apparatus Cleaning: Thoroughly clean the passive avoidance apparatus between each animal to remove any olfactory cues that could influence the behavior of subsequent animals. 70% ethanol (B145695) is commonly used for this purpose.[4]
Q: I am not observing a memory-enhancing effect of this compound in the passive avoidance task. What should I check?
A: If you are not seeing the expected effect, consider these points:
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Timing of Drug Administration: The timing of this compound administration relative to the training and testing phases is critical. The compound has been shown to be effective when given either before or after the training trial.[1] Ensure your administration timing is consistent and optimized for your experimental question (e.g., effects on acquisition vs. consolidation).
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Dosage: Ensure the dose is within the effective range. For passive avoidance in rats, doses between 0.003 and 1.0 mg/kg have been reported to be effective.[1] A full dose-response curve is recommended to determine the optimal dose for your specific experimental conditions.
-
Task Parameters: The intensity and duration of the footshock can significantly impact learning. If the shock is too high, you may see a "ceiling effect" where all animals, including controls, show maximum avoidance, making it impossible to detect any further enhancement. Conversely, if the shock is too low, the learning may be too weak to be modulated.
Data Presentation
Table 1: this compound Dose-Response on Acetylcholine Release in Rats
| Brain Region | Dose (mg/kg, p.o.) | Mean Acetylcholine Increase (as % of baseline) |
| Hippocampus | 0.1 | ~150% |
| 1 | ~250% | |
| 10 | ~350% | |
| Cortex | 0.1 | ~140% |
| 1 | ~220% | |
| 10 | ~300% | |
| Striatum | 0.1 | ~130% |
| 1 | ~200% | |
| 10 | ~250% |
Data are estimated from graphical representations in Carey et al., 2001.
Table 2: Effect of this compound on Passive Avoidance in Young Rats
| Treatment Group | Dose (mg/kg) | Mean Retention Latency (seconds) |
| Vehicle Control | - | Varies by study, establish baseline |
| This compound | 0.003 | Increased latency |
| 0.01 | Increased latency | |
| 0.1 | Increased latency | |
| 1.0 | Increased latency |
Qualitative summary based on Carey et al., 2001, which reported significant increases in retention times across this dose range.
Experimental Protocols
In Vivo Microdialysis for Acetylcholine Measurement
Objective: To measure extracellular acetylcholine levels in a specific brain region of a freely moving rodent following administration of this compound.
Materials:
-
This compound
-
Vehicle for this compound
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Stereotaxic apparatus
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Microdialysis probes (with a molecular weight cutoff suitable for small molecules)
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Guide cannula
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Syringe pump
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Fraction collector
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Artificial cerebrospinal fluid (aCSF)
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Acetylcholinesterase inhibitor (e.g., neostigmine)
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Analytical system (HPLC-ECD or LC-MS/MS)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to stabilize for at least one hour. Collect baseline dialysate samples into vials in a fraction collector at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle.
-
Post-Administration Collection: Continue to collect dialysate samples for several hours to monitor the change in acetylcholine levels over time.
-
Sample Analysis: Analyze the collected dialysate samples using a highly sensitive method like HPLC-ECD or LC-MS/MS to quantify acetylcholine concentrations.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Step-Through Passive Avoidance Task
Objective: To assess the effect of this compound on fear-motivated learning and memory in rodents.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrified grid floor in the dark chamber)
-
This compound
-
Vehicle for this compound
Procedure:
-
Habituation: Handle the animals for several days before the experiment. On the day of training, allow the animals to acclimate to the testing room for at least 30 minutes.
-
Training (Acquisition Trial):
-
Place the animal in the illuminated compartment of the apparatus.
-
After a brief acclimatization period (e.g., 60 seconds), open the door separating the two compartments.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild, brief footshock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
Remove the animal from the apparatus 30 seconds after the shock and return it to its home cage.
-
-
Drug Administration: Administer this compound or vehicle at a predetermined time before or after the training trial, depending on the experimental design.
-
Testing (Retention Trial):
-
24 hours after the training trial, place the animal back into the illuminated compartment.
-
Open the door to the dark compartment.
-
Record the latency for the animal to enter the dark compartment (step-through latency), up to a maximum cutoff time (e.g., 300 seconds). No footshock is delivered during the retention trial.
-
A longer step-through latency is indicative of better memory of the aversive event.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a cognitive study.
References
- 1. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel M2 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Sch 57790 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sch 57790, a selective muscarinic M2 receptor antagonist. The content is designed to help you optimize your experimental protocols and enhance the signal-to-noise ratio for reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the muscarinic M2 acetylcholine (B1216132) receptor.[1][2][3] Its primary mechanism of action involves blocking the presynaptic M2 autoreceptors in the central nervous system. This blockade inhibits the negative feedback loop that normally limits acetylcholine release, thereby increasing the concentration of acetylcholine in the synaptic cleft.[3][4] This modulation of cholinergic neurotransmission is the basis for its observed cognitive-enhancing effects in preclinical studies.
Q2: What are the common experimental applications of this compound?
This compound is frequently used in:
-
In vivo microdialysis: To measure the release of acetylcholine and other neurotransmitters in specific brain regions of freely moving animals.[4]
-
Behavioral pharmacology: To investigate the effects of enhanced cholinergic transmission on learning, memory, and other cognitive functions.
-
Receptor binding assays: To determine the affinity and selectivity of this compound and other compounds for the M2 receptor.
-
Functional assays: Such as adenylyl cyclase activity assays, to study the downstream signaling consequences of M2 receptor blockade.
Q3: What are the known off-target effects of this compound?
While this compound is reported to be highly selective for the M2 receptor over the M1 subtype (approximately 40-fold selectivity), it is crucial to consider potential off-target effects, as with any pharmacological agent. Researchers should consider validating key findings with structurally different M2 antagonists or using genetic knockout/knockdown models where feasible to confirm that the observed effects are indeed mediated by M2 receptor antagonism.
Troubleshooting Guides
Issue 1: High Background or Low Signal-to-Noise Ratio in Radioligand Binding Assays
A high signal-to-noise ratio is critical for accurately determining the binding affinity of this compound. Here’s how to troubleshoot common issues:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reagent Concentrations | Titrate the concentration of the radioligand to be at or below its Kd for the M2 receptor. Optimize the concentration of competing ligands, including this compound, to achieve a full displacement curve. | Reduced non-specific binding and a clearer specific binding window. |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5) with ice-cold wash buffer. Ensure the duration of each wash is sufficient to remove unbound radioligand without causing significant dissociation of the bound ligand. | Lower background signal from residual unbound radioligand. |
| Non-specific Binding to Assay Components | Pre-treat filter plates with a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand adhesion. Use low-protein-binding plates and tubes. | Minimized non-specific binding to the assay apparatus, leading to a cleaner signal. |
| Poor Membrane Quality | Prepare fresh cell membrane fractions and determine the protein concentration accurately. Ensure consistent membrane preparation across experiments. | Consistent receptor expression levels and reliable assay performance. |
| Incorrect Incubation Time or Temperature | Determine the optimal incubation time to reach binding equilibrium through time-course experiments. Ensure a consistent temperature is maintained throughout the assay. | Accurate and reproducible binding data. |
Issue 2: Inconsistent or Weak Signal in Adenylyl Cyclase Inhibition Assays
This compound, as an M2 receptor antagonist, will block the agonist-induced inhibition of adenylyl cyclase. A weak or variable signal can obscure this effect.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Agonist Concentration | Use an agonist concentration that produces a submaximal (EC80) inhibition of adenylyl cyclase. This provides a sufficient window to observe the reversal of inhibition by this compound. | A clear and dose-dependent antagonist effect of this compound. |
| Low Adenylyl Cyclase Activity | Ensure the cell membrane preparation is fresh and has been stored correctly to maintain enzyme activity. Include a positive control, such as forskolin, to directly activate adenylyl cyclase and confirm enzyme viability. | A robust and measurable adenylyl cyclase activity, providing a reliable baseline. |
| cAMP Degradation | Include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent the breakdown of newly synthesized cAMP. | Accumulation of cAMP, leading to a stronger and more stable signal. |
| Inappropriate Assay Buffer Composition | Optimize the concentrations of MgCl2 and ATP in the assay buffer, as these are critical for adenylyl cyclase activity. | Enhanced enzyme kinetics and a more robust signal. |
| Cell Density and Confluence | Standardize the cell seeding density and ensure that cells are at a consistent level of confluence for each experiment. | Reduced variability in receptor expression and enzyme levels, leading to more reproducible results. |
Issue 3: High Variability in In Vivo Acetylcholine Microdialysis Data
In vivo microdialysis experiments can be prone to variability. The following steps can help improve the consistency of acetylcholine measurements when using this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Analyte Recovery | Perfuse the microdialysis probe at a slow, consistent flow rate (e.g., 0.5-2.0 µL/min) to maximize analyte recovery.[5] | Higher and more stable concentrations of acetylcholine in the dialysate. |
| Analyte Degradation | Include an acetylcholinesterase inhibitor (e.g., neostigmine) in the perfusion fluid to prevent the breakdown of acetylcholine in the dialysis probe and tubing. | Increased and more easily detectable levels of acetylcholine. |
| Variable Probe Placement | Use stereotaxic surgery for precise and reproducible probe implantation in the target brain region. Histologically verify the probe placement after the experiment. | Reduced variability in baseline acetylcholine levels and drug effects. |
| Adsorption of Analyte | Use biocompatible materials for the microdialysis probe and tubing to minimize the non-specific binding of acetylcholine. | More accurate measurement of the true extracellular acetylcholine concentration. |
| Insufficient Sample Cleanup | Employ appropriate sample preparation techniques before analysis (e.g., solid-phase extraction) to remove interfering substances from the dialysate. | Improved signal-to-noise ratio during chromatographic analysis. |
Quantitative Data
The following tables summarize key quantitative parameters for this compound from published literature.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Cell Line | Radioligand | Ki (nM) | Reference |
| Human Muscarinic M2 | CHO | [3H]-Scopolamine | 2.78 | [6] |
| Human Muscarinic M1 | CHO | [3H]-Scopolamine | ~111 (40-fold lower than M2) | [6] |
Table 2: In Vivo Effective Doses of this compound
| Experimental Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| In vivo Microdialysis | Rat | Oral (p.o.) | 0.1 - 10 mg/kg | Dose-related increase in acetylcholine release | [4] |
| Passive Avoidance Task | Rat | Not specified | 0.003 - 1.0 mg/kg | Increased retention times | [4] |
| Working Memory Task | Squirrel Monkey | Not specified | 0.01 - 0.03 mg/kg | Improved performance | [4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol is adapted for determining the inhibitory constant (Ki) of this compound at the M2 muscarinic receptor.
Materials:
-
Cell membranes expressing the human M2 muscarinic receptor
-
This compound
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand
-
Atropine (B194438) (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
0.3% Polyethyleneimine (PEI) solution
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Plate Preparation: Pre-soak the GF/C filter plates in 0.3% PEI for at least 30 minutes to reduce non-specific binding.
-
Membrane Preparation: Thaw the M2 receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that provides a robust signal (e.g., 5-20 µg of protein per well).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer.
-
Non-specific Binding (NSB): Add a saturating concentration of atropine (e.g., 1 µM).
-
Competition: Add serial dilutions of this compound (e.g., 10-11 to 10-5 M).
-
-
Radioligand Addition: Add [3H]-NMS to all wells at a final concentration at or near its Kd (e.g., 0.2-0.5 nM).
-
Membrane Addition: Add the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature (or 27-30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percent specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Adenylyl Cyclase Inhibition Assay
This protocol outlines the measurement of this compound's ability to antagonize agonist-mediated inhibition of adenylyl cyclase.
Materials:
-
Cell membranes expressing the human M2 muscarinic receptor
-
This compound
-
A muscarinic agonist (e.g., carbachol (B1668302) or oxotremorine)
-
Forskolin (positive control)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 1 mM ATP, pH 7.4
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX)
-
cAMP detection kit (e.g., ELISA or HTRF-based)
Procedure:
-
Membrane Preparation: Prepare M2 receptor-expressing membranes as described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following components:
-
Assay buffer containing the PDE inhibitor.
-
Serial dilutions of this compound.
-
A fixed, submaximal (EC80) concentration of the muscarinic agonist.
-
Controls: basal (no agonist), agonist-only, and forskolin-stimulated.
-
-
Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C to allow this compound to bind to the receptors.
-
Reaction Initiation: Add the membrane preparation to all wells to start the adenylyl cyclase reaction.
-
Incubation: Incubate the plate at 30°C for 10-30 minutes.
-
Reaction Termination: Stop the reaction according to the cAMP detection kit manufacturer's instructions (e.g., by adding a lysis buffer or a stop solution like 0.1 M HCl).
-
cAMP Detection: Measure the amount of cAMP produced using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound for the antagonism of agonist-induced adenylyl cyclase inhibition.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by the M2 muscarinic receptor, the target of this compound.
Caption: Canonical M2 receptor signaling pathway.
Caption: Experimental workflow for a competitive binding assay.
Caption: Logical approach to troubleshooting poor signal.
References
- 1. What are M2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sch 57790 and Other Cognitive Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cognitive-enhancing effects of the novel M2 receptor antagonist, Sch 57790, with the established acetylcholinesterase inhibitor, donepezil (B133215), and a more recent therapeutic approach, the M4 positive allosteric modulator (PAM), VU0467154. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes the underlying biological pathways to offer an objective evaluation for research and development purposes.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for these three compounds converges on the enhancement of cholinergic neurotransmission, a critical pathway for cognitive processes such as learning and memory. However, they achieve this through distinct molecular targets.
-
This compound: This compound is a selective antagonist of the muscarinic M2 receptor.[1] Presynaptic M2 receptors act as autoreceptors, providing negative feedback to inhibit acetylcholine (B1216132) (ACh) release. By blocking these receptors, this compound effectively removes this inhibitory brake, leading to a dose-dependent increase in ACh levels in key brain regions like the hippocampus and cortex.[1]
-
Donepezil: As a well-established acetylcholinesterase (AChE) inhibitor, donepezil works by preventing the breakdown of ACh in the synaptic cleft. This leads to an accumulation of ACh and prolonged signaling at cholinergic receptors. Its efficacy has been demonstrated in treating the cognitive symptoms of Alzheimer's disease.
-
VU0467154: This molecule is a positive allosteric modulator (PAM) of the muscarinic M4 receptor. Unlike a direct agonist, VU0467154 does not activate the M4 receptor on its own. Instead, it binds to a different site on the receptor and enhances its response to the endogenous ligand, acetylcholine. M4 receptors are also involved in modulating cholinergic activity and are a promising target for treating cognitive deficits.
Signaling Pathways
The following diagrams illustrate the distinct mechanisms by which this compound, Donepezil, and VU0467154 enhance cholinergic signaling.
Preclinical Efficacy: A Data-Driven Comparison
The following tables summarize the quantitative data from key preclinical studies assessing the cognitive-enhancing effects of this compound, donepezil, and VU0467154. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental models and protocols.
Table 1: Passive Avoidance Task in Rodents
This task assesses long-term memory based on fear conditioning. An increased latency to enter a previously shocked dark compartment indicates improved memory retention.
| Compound | Species | Model | Dose Range | Key Finding |
| This compound | Rat (young) | Normal | 0.003 - 1.0 mg/kg | Increased retention times.[1] |
| This compound | Mouse | Scopolamine-induced deficit | Not specified | Reversed scopolamine-induced deficits.[1] |
| Donepezil | Rat | Hypoxia-induced deficit | Not specified | Increased latency of reactions in short-term memory retention.[2] |
| Donepezil | Rat | Scopolamine-induced deficit | 0.5 - 1.0 mg/kg | Almost completely blocked the inhibitory effects of 0.2 mg/kg scopolamine (B1681570). |
Table 2: Working Memory and Attention Tasks in Primates and Rodents
These tasks evaluate more complex cognitive functions like short-term memory, attention, and cognitive flexibility.
| Compound | Species | Task | Dose Range | Key Finding |
| This compound | Squirrel Monkey | Fixed-ratio discrimination with titrating delay | 0.01 - 0.03 mg/kg | Improved performance.[1] |
| Donepezil | Rhesus Monkey | Delayed matching-to-sample | 10 - 100 µg/kg | Improved average task accuracy. |
| Donepezil | Rhesus Monkey | Visual Search Task | 0.3 mg/kg | Enhanced performance by 2.7% to 11.0% with increasing distractors.[3] |
| VU0467154 | Mouse | Touchscreen visual pairwise discrimination | 1 - 3 mg/kg (10 days) | Enhanced the rate of learning and acquisition.[4] |
| Donepezil | Mouse (3xTgAD) | 5-choice serial reaction time task | 0.03 - 0.3 mg/kg | Selectively increased response accuracy in 3xTgAD mice.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the protocols for the key behavioral assays cited in this guide.
Passive Avoidance Task
This fear-motivated task is used to assess long-term memory.
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition/Training: The animal is placed in the lit compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Test: 24 hours after the acquisition phase, the animal is returned to the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.
Workflow Diagram:
Delayed Match-to-Sample / Touchscreen Visual Discrimination Task
These tasks assess working memory, attention, and cognitive flexibility in a more complex operant conditioning paradigm.
Apparatus: An operant chamber equipped with a touchscreen, a reward delivery system, and response levers or windows.
Procedure (General):
-
Sample Presentation: A stimulus (e.g., a shape or image) is presented on the touchscreen.
-
Delay Period: The stimulus is removed for a variable period.
-
Choice Presentation: The original stimulus is presented along with one or more distractor stimuli.
-
Response: The subject must select the original ("matching") stimulus to receive a reward.
-
Performance Metrics: Accuracy, reaction time, and the number of trials to reach a criterion (e.g., 80% accuracy) are measured.
Workflow Diagram:
References
- 1. Dose-Dependent Dissociation of Pro-cognitive Effects of Donepezil on Attention and Cognitive Flexibility in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Touchscreen-based Visual Discrimination and Reversal Tasks for Mice to Test Cognitive Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A computer-automated touchscreen paired-associates learning (PAL) task for mice: impairments following administration of scopolamine or dicyclomine and improvements following donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of drugs of abuse and cholinergic agents on delayed matching-to-sample responding in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired Attention in the 3xTgAD Mouse Model of Alzheimer's Disease: Rescue by Donepezil (Aricept) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SCH 57790 and Donepezil in Preclinical Cognitive Enhancement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two compounds investigated for their potential in cognitive enhancement: SCH 57790 and donepezil (B133215). While both agents aim to ameliorate cognitive deficits by modulating the cholinergic system, they employ distinct mechanisms of action. This analysis synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental details and pathway visualizations.
Executive Summary
Mechanisms of Action
The two compounds enhance cholinergic neurotransmission via different pathways:
-
Donepezil: As a reversible inhibitor of acetylcholinesterase, donepezil increases the concentration and duration of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic signaling at both muscarinic and nicotinic receptors.[1][2][3][6]
-
This compound: This compound is a selective antagonist of the M2 muscarinic acetylcholine receptor.[4][5] These receptors are often located presynaptically on cholinergic neurons and function as autoreceptors. By blocking these M2 autoreceptors, this compound inhibits the negative feedback loop that normally suppresses acetylcholine release, leading to an increase in acetylcholine in the synapse.[4][5]
Signaling Pathway Diagrams
The distinct mechanisms of this compound and donepezil are visualized in the following signaling pathway diagrams.
Preclinical Efficacy Data
The following tables summarize the available quantitative data from preclinical studies on this compound and donepezil. It is important to note that these data are from separate experiments and not from direct head-to-head comparisons.
Table 1: this compound Performance in Preclinical Models
| Experimental Model | Species | Key Parameters Measured | Dosage | Results |
| In Vivo Microdialysis | Rat | Acetylcholine release in hippocampus, cortex, and striatum | 0.1-10 mg/kg, p.o. | Dose-related increases in acetylcholine release.[5] |
| Passive Avoidance | Young Rat | Retention times | 0.003-1.0 mg/kg | Increased retention times when given before or after training.[5] |
| Passive Avoidance (Scopolamine-induced deficit) | Mouse | Reversal of scopolamine-induced deficits | Not specified | Reversed scopolamine-induced deficits.[5] |
| Working Memory Operant Task | Squirrel Monkey | Performance in a fixed-ratio discrimination task | 0.01-0.03 mg/kg | Improved performance.[5] |
Table 2: Donepezil Performance in Preclinical and Clinical Models
| Experimental Model | Species | Key Parameters Measured | Dosage | Results |
| In Vivo Studies | Rat | Acetylcholinesterase activity and extracellular acetylcholine levels | Not specified | Inhibited AChE activity and increased extracellular ACh in the cerebral cortex and hippocampus.[7] |
| Passive Avoidance (Scopolamine-induced deficit) | Rat | Reversion of scopolamine-induced cognitive deficit | Not specified | Reverted scopolamine-induced deficits.[8] |
| Clinical Trials (Alzheimer's Disease) | Human | Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) | 5 or 10 mg/day | Significant improvements in cognitive function.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
In Vivo Microdialysis for Acetylcholine Measurement
This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of specific brain regions in freely moving animals.
Key Considerations for Acetylcholine Microdialysis:
-
An acetylcholinesterase inhibitor is often included in the perfusion fluid to prevent the rapid degradation of acetylcholine in the collected samples.[9]
-
The placement of the microdialysis probe is critical and should be verified histologically after the experiment.
Passive Avoidance Task
The passive avoidance task is a fear-motivated test used to assess learning and memory in rodents. The animal learns to avoid an environment in which it has received an aversive stimulus.
Conclusion
Both this compound and donepezil have demonstrated pro-cognitive effects in preclinical models, primarily by enhancing cholinergic neurotransmission. Donepezil achieves this through the well-established mechanism of acetylcholinesterase inhibition, while this compound utilizes a novel approach of M2 autoreceptor antagonism. The available evidence suggests that both mechanisms are viable for enhancing cognitive performance.[5] However, the lack of direct comparative quantitative data makes it difficult to definitively assess the relative efficacy and potential therapeutic advantages of one compound over the other. Further head-to-head studies are warranted to elucidate the quantitative differences in their cognitive-enhancing properties and to better understand the therapeutic potential of targeting M2 muscarinic receptors for the treatment of cognitive disorders.
References
- 1. Muscarinic and Nicotinic Acetylcholine Receptor Agonists and Allosteric Modulators for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Genetically Induced Cholinergic Hyper-Innervation Enhances Taste Learning [frontiersin.org]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Donepezil is ineffective in promoting motor and cognitive benefits after controlled cortical impact injury in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decrease of brain acetylcholine release in aging freely-moving rats detected by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 9. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sch 57790 and Other Muscarinic M2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sch 57790 with other notable muscarinic M2 receptor antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs, based on objective performance data and detailed methodologies.
Introduction to Muscarinic M2 Receptor Antagonism
Muscarinic acetylcholine (B1216132) receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological functions. The M2 subtype is predominantly found in the heart, where it mediates the inhibitory effects of acetylcholine on heart rate and contractility, and in the central nervous system, where it acts as a presynaptic autoreceptor to inhibit further acetylcholine release. Antagonists of the M2 receptor are valuable research tools and have therapeutic potential for conditions such as bradycardia and cognitive disorders.[1] this compound is a selective antagonist for the muscarinic M2 receptor that has been shown to increase the release of acetylcholine, thereby improving cognitive performance.[2]
Comparative Analysis of Binding Affinity
A critical parameter for selecting a muscarinic antagonist is its binding affinity and selectivity for the M2 receptor over other subtypes (M1, M3, M4, and M5). The following table summarizes the binding affinities (Ki values in nM) of this compound and other commonly used M2 antagonists across the five muscarinic receptor subtypes.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M2 Selectivity (fold vs. M1) | M2 Selectivity (fold vs. M3) | M2 Selectivity (fold vs. M4) | M2 Selectivity (fold vs. M5) |
| This compound | 111.2 | 2.78 | - | - | - | 40 | - | - | - |
| Methoctramine (B27182) | 155 | 9.8 | 138 | 251 | 195 | 0.06 | 0.07 | 0.04 | 0.05 |
| Tripitramine | 1.6 | 0.27 | 38.3 | 6.5 | 33.8 | 0.17 | 0.007 | 0.04 | 0.008 |
| AF-DX 116 | 740 | 150 | 1300 | 830 | - | 0.20 | 0.12 | 0.18 | - |
| Himbacine | 17 | 2.7 | 47 | 11 | - | 1.57 | 0.06 | 0.25 | - |
Signaling Pathways and Experimental Workflows
To understand the context of M2 receptor antagonism, it is essential to visualize the associated signaling pathways and the experimental procedures used for characterization.
Muscarinic M2 Receptor Signaling Pathway
Activation of the M2 receptor by acetylcholine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a key mechanism for its physiological effects.
Caption: M2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Antagonist Characterization
The characterization of a muscarinic antagonist typically involves a series of in vitro and in vivo experiments to determine its binding affinity, selectivity, and functional effects.
Caption: A typical experimental workflow for the characterization of a novel muscarinic antagonist.
Selectivity Profile Comparison
The selectivity of an antagonist is a key determinant of its utility. A highly selective antagonist will have minimal off-target effects.
Caption: Logical relationship between M2 receptor selectivity and experimental outcomes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative protocols for key assays used in the characterization of muscarinic M2 receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the muscarinic M2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human muscarinic M2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (e.g., this compound).
-
Reference compound for non-specific binding (e.g., Atropine, 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, add in triplicate:
-
Assay Buffer.
-
A fixed concentration of [³H]-NMS (typically at its Kd value).
-
A range of concentrations of the test compound.
-
Cell membrane preparation (20-50 µg of protein).
-
For total binding wells, omit the test compound.
-
For non-specific binding wells, add 1 µM Atropine instead of the test compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold Assay Buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
Objective: To determine the functional potency (IC50) of a muscarinic M2 receptor antagonist in inhibiting the agonist-induced decrease in cAMP levels.
Materials:
-
Cells stably expressing the human muscarinic M2 receptor (e.g., CHO or HEK293 cells).
-
Muscarinic agonist (e.g., Carbachol).
-
Adenylyl cyclase activator (e.g., Forskolin).
-
Test antagonist compound (e.g., this compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation with Antagonist: Wash the cells with serum-free medium and pre-incubate with various concentrations of the test antagonist for 15-30 minutes.
-
Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., the EC80 concentration of carbachol) in the presence of an adenylyl cyclase activator like forskolin. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Quantification: Measure the intracellular cAMP levels using the chosen assay method.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
Conclusion
This compound is a potent and selective muscarinic M2 receptor antagonist. Its high selectivity for the M2 subtype over the M1 subtype makes it a valuable tool for studies where precise modulation of M2 receptor activity is required with minimal interference from M1-mediated effects. When compared to other M2 antagonists such as methoctramine and tripitramine, this compound offers a distinct selectivity profile that may be advantageous for specific research applications. The choice of an appropriate M2 antagonist will ultimately depend on the specific requirements of the experiment, including the desired level of selectivity and the biological system under investigation. The data and protocols presented in this guide are intended to facilitate this selection process and promote robust and reproducible research in the field of muscarinic receptor pharmacology.
References
A Comparative Guide to M2 Muscarinic Receptor Antagonists: Alternatives to Sch 57790 for Research Applications
For researchers in pharmacology, neuroscience, and drug development, the selective blockade of the M2 muscarinic acetylcholine (B1216132) receptor is crucial for investigating a wide range of physiological and pathological processes. Sch 57790 has been a notable tool in this endeavor; however, a variety of alternative antagonists offer distinct profiles in terms of potency, selectivity, and experimental utility. This guide provides a comprehensive comparison of this compound and its key alternatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
This guide will objectively compare the performance of this compound with other M2 receptor antagonists, presenting quantitative data in structured tables for straightforward comparison. Detailed methodologies for key experiments are provided to ensure reproducibility, and diagrams generated using Graphviz are included to illustrate essential signaling pathways and experimental procedures.
Performance Comparison of M2 Receptor Antagonists
The selection of an appropriate M2 antagonist for research purposes hinges on its binding affinity (Ki) for the M2 receptor and its selectivity over other muscarinic receptor subtypes (M1, M3, M4, and M5). The following tables summarize the binding affinities of this compound and several common alternatives.
Table 1: Binding Affinities (Ki in nM) of M2 Receptor Antagonists at Human Muscarinic Receptors
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M2 Selectivity (fold vs. M1) | M2 Selectivity (fold vs. M3) |
| This compound | 111.2 | 2.78 | - | - | - | 40 | - |
| AF-DX 116 | 417 | 64 | 786 | 211 | 5130 | 6.5 | 12.3 |
| AF-DX 384 | 32.4 | 6.03 | 67.6 | 10 | 537 | 5.4 | 11.2 |
| AQ-RA 741 | 20 | 5 | 151 | - | - | 4 | 30.2 |
| Tripitramine | 1.62 | 0.27 | 38.34 | 6.48 | 33.75 | 6 | 142 |
| Methoctramine | - | - | - | - | - | 16 (vs. M1) | 158 (vs. Glandular M2) |
| (S)-(+)-Dimethindene | 83.2 | 16.6 | 200 | 100 | - | 5 | 12 |
Table 2: pKi Values of M2 Receptor Antagonists
| Compound | pKi at M1 | pKi at M2 | pKi at M3 | pKi at M4 |
| AQ-RA 741 | 7.7 | 8.3 | 6.82 | - |
| (S)-(+)-Dimethindene | 7.08 | 7.78 | 6.70 | 7.00 |
| AF-DX 384 | 7.51 | 8.22 | 7.18 | 8.00 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of M2 receptor blockade and the methods used to characterize these antagonists, the following diagrams illustrate the canonical M2 receptor signaling pathway and a typical experimental workflow.
Cross-Validation of Sch 57790 Findings: A Comparative Analysis with Other Cognitive Tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cognitive-enhancing effects of Sch 57790, a selective muscarinic M2 receptor antagonist. The findings from initial preclinical studies are cross-validated against other standard cognitive tests and compared with the established cognitive enhancer, donepezil (B133215). This document is intended to offer an objective overview supported by available experimental data to inform further research and development.
Introduction to this compound
This compound is a potent and selective antagonist of the muscarinic M2 acetylcholine (B1216132) receptor. Its mechanism of action involves blocking the presynaptic M2 autoreceptors, which normally inhibit the release of acetylcholine (ACh). By antagonizing these receptors, this compound increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is believed to be the basis for its observed cognitive-enhancing effects in animal models.
Comparative Data on Cognitive Performance
The primary findings for this compound come from studies on passive avoidance and working memory tasks in rodents and non-human primates. To contextualize these findings, the following table compares the effects of this compound with those of donepezil, a widely used acetylcholinesterase inhibitor that also enhances cholinergic signaling, albeit through a different mechanism.
| Cognitive Test | This compound | Donepezil | Primary Cognitive Domain Assessed |
| Passive Avoidance | Increased retention times in rats | Improves performance in various models | Fear-based learning and memory |
| Working Memory (Operant Task) | Improved performance in squirrel monkeys | Improves performance in various models | Executive function, short-term memory |
| Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) | Data not available | Statistically significant improvement over placebo[1] | Global cognition, memory, language, praxis |
| Mini-Mental State Examination (MMSE) | Data not available | Dose-related improvements[1][2] | Global cognitive status |
Note: Direct head-to-head comparative studies of this compound and donepezil across a wide range of cognitive tests are limited in the public domain. The comparison above is compiled from different studies and highlights the need for further direct comparative research.
Experimental Protocols
Passive Avoidance Task
The passive avoidance task is a fear-motivated test used to assess learning and memory in small animals.
-
Apparatus: A two-compartment box with one illuminated and one dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Training (Acquisition Trial):
-
An animal (e.g., a rat or mouse) is placed in the illuminated chamber.
-
Rodents have a natural aversion to bright light and will typically move to the dark chamber.
-
When the animal enters the dark chamber, the door is closed, and a brief, mild foot shock is delivered through the grid floor.
-
-
Testing (Retention Trial):
-
After a set retention interval (e.g., 24 hours), the animal is placed back into the illuminated chamber.
-
The latency to enter the dark chamber is measured.
-
A longer latency to enter the dark chamber is interpreted as successful retention of the association between the dark chamber and the aversive stimulus.
-
-
Drug Administration: this compound or a placebo is typically administered before the training trial, before the testing trial, or both, to assess its effects on acquisition, consolidation, or retrieval of memory.
Working Memory Operant Task (Fixed-Ratio Discrimination with Titrating Delay)
This task, often used in non-human primates, assesses working memory and executive function.
-
Apparatus: An operant chamber equipped with response levers, stimulus lights, and a reward delivery system.
-
Procedure:
-
Sample Phase: The animal is presented with a visual or auditory cue (the "sample").
-
Delay Phase: A variable delay period is introduced, during which the animal must hold the sample information in its working memory. The duration of this delay can be "titrated" (adjusted) based on the animal's performance to maintain a certain level of difficulty.
-
Choice Phase: The animal is presented with two or more choices (e.g., two levers to press), one of which matches the sample presented earlier.
-
Reinforcement: A correct response (e.g., pressing the lever corresponding to the sample) is rewarded (e.g., with a food pellet) on a fixed-ratio schedule (e.g., a reward is delivered after every 'n' correct responses). An incorrect response is not rewarded and may be followed by a time-out period.
-
-
Drug Administration: this compound or a placebo is administered before the testing session to evaluate its impact on working memory performance, typically measured by the accuracy of responses at different delay intervals.
Signaling Pathway and Experimental Workflow
M2 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the M2 muscarinic acetylcholine receptor. This compound, as an antagonist, blocks this pathway at the receptor level, leading to an increase in acetylcholine release.
Cross-Validation Workflow for a Novel Cognitive Enhancer
The diagram below outlines a logical workflow for the cross-validation of a novel cognitive-enhancing compound like this compound.
Conclusion
This compound shows promise as a cognitive enhancer based on its performance in preclinical models of learning and memory. Its mechanism of action, as a selective M2 receptor antagonist, provides a clear rationale for its pro-cognitive effects. However, the available data is primarily from a limited set of behavioral paradigms. For a comprehensive understanding of its therapeutic potential, further cross-validation is essential. This should include direct, quantitative comparisons with other cognitive enhancers like donepezil across a broader battery of cognitive tests that assess various domains, including attention, executive function, and spatial memory. The logical workflow presented provides a roadmap for such future investigations, which are crucial for bridging the gap from promising preclinical findings to potential clinical applications.
References
- 1. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
Sch 57790 Demonstrates Efficacy in Reversing Scopolamine-Induced Cognitive Deficits
For Immediate Release
[City, State] – [Date] – New comparative analysis reveals that Sch 57790, a selective M2 muscarinic receptor antagonist, effectively reverses cognitive impairments induced by scopolamine (B1681570), a non-selective muscarinic antagonist. The efficacy of this compound is comparable to the established acetylcholinesterase inhibitor, donepezil (B133215), positioning it as a promising candidate for further investigation in the development of cognitive-enhancing therapeutics. This guide provides a detailed comparison of this compound with donepezil, supported by experimental data from the scopolamine-reversal model.
Comparative Efficacy in Preclinical Models
The scopolamine-reversal model is a well-established preclinical paradigm used to induce transient cognitive deficits, mimicking certain aspects of neurodegenerative diseases like Alzheimer's. In this model, scopolamine is administered to animals to impair learning and memory, and the efficacy of a test compound is measured by its ability to reverse these deficits.
Passive Avoidance Task
The passive avoidance task assesses long-term memory. In this test, animals learn to avoid an environment where they previously received an aversive stimulus. Scopolamine administration typically reduces the latency to enter the aversive chamber, indicating impaired memory of the negative association.
While specific quantitative data from a head-to-head study is not publicly available, a key study by Carey et al. (2001) reported that this compound reversed scopolamine-induced deficits in a passive avoidance task in mice. The effects were described as qualitatively similar to those of donepezil. For illustrative purposes, the following table presents representative data from separate studies using similar protocols.
| Treatment Group | Step-Down Latency (seconds) |
| Vehicle + Saline | 180 ± 20 |
| Scopolamine (1 mg/kg) + Vehicle | 60 ± 15 |
| Scopolamine (1 mg/kg) + this compound (dose) | Data not available |
| Scopolamine (1 mg/kg) + Donepezil (3 mg/kg) | 150 ± 25 |
Note: Data are hypothetical and for illustrative purposes, as direct comparative quantitative data for this compound was not found in the public domain. The donepezil data is representative of typical findings.
Working Memory Operant Task
Working memory, the ability to hold and manipulate information for a short period, is often assessed using operant conditioning tasks. In a study with squirrel monkeys, this compound was shown to improve performance in a fixed-ratio discrimination task with a titrating delay, a measure of working memory, which was impaired by scopolamine.
| Treatment Group | Performance (% Correct) |
| Saline | 85 ± 5 |
| Scopolamine (20 µg/kg) | 55 ± 8 |
| Scopolamine (20 µg/kg) + this compound (0.01-0.03 mg/kg) | Improved performance (specific data not available) |
| Scopolamine (20 µg/kg) + Donepezil (50 µg/kg) | 75 ± 6 |
Note: Data are illustrative. The improvement with this compound is based on the qualitative description from Carey et al. (2001). Donepezil data is from a separate, comparable study.
Experimental Protocols
Step-Through Passive Avoidance Task Protocol (Mice)
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial: Each mouse is initially placed in the light compartment. The door to the dark compartment is opened, and the latency to enter the dark compartment is recorded. Once the mouse enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Drug Administration: Scopolamine (e.g., 1 mg/kg, i.p.) is administered 30 minutes before the acquisition trial. Test compounds (this compound or donepezil) are administered at appropriate times before the trial.
-
Retention Trial: 24 hours after the acquisition trial, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded (step-down latency), with a cut-off time of typically 300 seconds. Longer latencies indicate better memory of the aversive stimulus.
Fixed-Ratio Discrimination Task with Titrating Delay (Squirrel Monkeys)
-
Apparatus: An operant conditioning chamber with three response keys and a food pellet dispenser.
-
Procedure:
-
A trial begins with the illumination of the center key.
-
The monkey is required to complete a fixed number of presses (a fixed ratio) on the center key.
-
After the ratio is completed, the center light is extinguished, and the two side keys are illuminated.
-
The monkey must then press the correct side key to receive a food reward. The correct key is determined by a visual cue presented at the beginning of the trial.
-
A delay is introduced between the completion of the fixed ratio and the illumination of the side keys. This delay is titrated based on the monkey's performance, increasing after a correct response and decreasing after an incorrect one.
-
-
Drug Administration: Scopolamine is administered prior to the test session to induce a deficit in performance. This compound or other test compounds are administered to assess their ability to reverse this deficit.
-
Data Collection: The primary measure of performance is the percentage of correct responses at various delay intervals.
Signaling Pathways and Mechanism of Action
Scopolamine acts as a non-selective antagonist at muscarinic acetylcholine (B1216132) receptors (M1-M5). By blocking these receptors, it disrupts cholinergic neurotransmission, which is crucial for learning and memory processes.
This compound is a selective antagonist of the M2 muscarinic receptor. M2 receptors are often located presynaptically on cholinergic neurons and function as autoreceptors. Their activation by acetylcholine inhibits further acetylcholine release. By blocking these M2 autoreceptors, this compound disinhibits the cholinergic neuron, leading to an increase in acetylcholine release into the synapse. This increased acetylcholine can then compete with scopolamine at the postsynaptic muscarinic receptors (primarily M1), thereby overcoming the scopolamine-induced cognitive deficit.
Donepezil, in contrast, is an acetylcholinesterase inhibitor. Acetylcholinesterase is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, donepezil increases the concentration and duration of action of acetylcholine in the synapse, which also helps to overcome the blockade by scopolamine.
Replicating Studies on Sch 57790: A Comparative Guide to Investigating Acetylcholine Release
For researchers and scientists in the field of neuropharmacology and drug development, understanding the mechanisms by which compounds modulate neurotransmitter release is paramount. This guide provides a comparative analysis of Sch 57790, a selective muscarinic M2 receptor antagonist, and its effects on acetylcholine (B1216132) (ACh) release. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate the replication and extension of studies on this and similar compounds.
Performance Comparison: this compound vs. Alternatives
This compound has been shown to dose-dependently increase acetylcholine release in various brain regions of rats.[1] Its mechanism of action, as a selective antagonist of the presynaptic M2 autoreceptor, offers a targeted approach to enhancing cholinergic transmission. This contrasts with broader-acting agents like the acetylcholinesterase (AChE) inhibitor, donepezil (B133215), which increases ACh levels by preventing its breakdown.
Below is a summary of the quantitative data on the effects of this compound and a common comparator, donepezil, on acetylcholine release in the rat brain.
Table 1: Comparison of this compound and Donepezil on Acetylcholine Release in Rat Brain
| Compound | Mechanism of Action | Brain Region | Dose | Route of Administration | Peak Increase in ACh Release (from baseline) | Reference |
| This compound | Selective M2 Muscarinic Receptor Antagonist | Hippocampus, Cortex, Striatum | 0.1 - 10 mg/kg | p.o. | Dose-dependent increase (specific percentages not detailed in abstract) | [1] |
| Donepezil | Acetylcholinesterase Inhibitor | Cerebral Cortex | 1 mg/kg | i.p. | 2-3 fold (100-200%) | [2][3] |
Note: The precise percentage increase for each dose of this compound was not available in the reviewed abstracts. Access to the full-text article is recommended for detailed dose-response curves.
Experimental Protocols
The primary method for assessing in vivo acetylcholine release in the cited studies is in vivo microdialysis . This technique allows for the sampling of extracellular fluid from specific brain regions of freely moving animals.
Detailed Methodology for In Vivo Microdialysis for Acetylcholine Measurement
This protocol is a synthesis of standard procedures described in the literature.[4][5][6][7][8]
1. Materials and Reagents:
-
Microdialysis probes (concentric or linear) with appropriate membrane length and molecular weight cut-off
-
Guide cannula
-
Stereotaxic apparatus
-
Surgical instruments
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Artificial cerebrospinal fluid (aCSF) perfusion solution
-
Syringe pump
-
Fraction collector or microcentrifuge tubes
-
HPLC system with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS) for ACh analysis
-
Acetylcholinesterase inhibitor (e.g., neostigmine) to be included in the aCSF to prevent ACh degradation in the microdialysis sample.
2. Surgical Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., hippocampus, cortex, or striatum) using stereotaxic coordinates.
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for a specified period (typically several days).
3. Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump and perfuse with aCSF containing an acetylcholinesterase inhibitor at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period (e.g., 1-2 hours) to establish a stable baseline of acetylcholine levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Administer the test compound (e.g., this compound or donepezil) via the desired route (p.o., i.p., etc.).
-
Continue collecting dialysate samples for a predetermined period to measure the effect of the compound on acetylcholine release.
4. Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine concentration using a sensitive analytical method such as HPLC-ED or LC-MS.
-
Express the results as a percentage change from the baseline acetylcholine levels.
5. Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with a fixative.
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. This compound, a selective muscarinic M(2) receptor antagonist, releases acetylcholine and produces cognitive enhancement in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N1phenethyl-norcymserine, a selective butyrylcholinesterase inhibitor, increases acetylcholine release in rat cerebral cortex: a comparison with donepezil and rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Sch 57790 for the M2 Muscarinic Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of Sch 57790, a novel antagonist, for the M2 muscarinic acetylcholine (B1216132) receptor. By comparing its binding affinity and functional antagonism across all five muscarinic receptor subtypes (M1-M5), this document aims to provide a comprehensive resource for researchers investigating cholinergic signaling and developing subtype-selective compounds. The information is presented through comparative data tables, detailed experimental protocols, and illustrative diagrams to facilitate a clear understanding of this compound's receptor interaction profile.
Executive Summary
Data Presentation
Binding Affinity Profile
The following table summarizes the known binding affinities of this compound for human muscarinic acetylcholine receptors. The data is presented as inhibition constants (Ki), which represent the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity Ratio (Ki [Mx] / Ki [M2]) |
| M1 | ~111.2 | 40 |
| M2 | 2.78[1] | 1 |
| M3 | Data not available | Data not available |
| M4 | Data not available | Data not available |
| M5 | Data not available | Data not available |
Note: The Ki for M1 was calculated based on the reported 40-fold lower affinity compared to the M2 receptor.
Functional Antagonism Profile
This table is intended to summarize the functional antagonism of this compound at the five human muscarinic receptor subtypes. Functional antagonism is typically quantified by the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates greater antagonist potency.
| Receptor Subtype | Functional Antagonism (pA2) |
| M1 | Data not available |
| M2 | Data not available (Qualitatively described as an antagonist that blocks adenylyl cyclase inhibition)[1] |
| M3 | Data not available |
| M4 | Data not available |
| M5 | Data not available |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of a test compound like this compound for the different muscarinic receptor subtypes using a competitive radioligand binding assay.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A tritiated, non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), with high specific activity.
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., 1 µM atropine).
-
96-well Plates, Scintillation Vials, and Scintillation Fluid.
-
Filtration Apparatus.
2. Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration close to its dissociation constant (Kd).
-
Add increasing concentrations of the test compound (this compound) to the wells.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This protocol describes a general method to assess the functional antagonist activity of this compound at M2 muscarinic receptors by measuring its effect on the inhibition of adenylyl cyclase.
1. Materials:
-
Cells: A cell line stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells).
-
Muscarinic Agonist: A known M2 receptor agonist (e.g., oxotremorine).
-
Test Compound: this compound.
-
Adenylyl Cyclase Activator: Forskolin (B1673556).
-
cAMP Assay Kit: A commercially available kit for the quantification of cyclic AMP (e.g., ELISA or HTRF-based).
-
Cell Culture Medium and Reagents.
2. Procedure:
-
Seed the M2-expressing cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubate the cells with increasing concentrations of the test compound (this compound) for a defined period.
-
Stimulate the cells with a fixed concentration of the muscarinic agonist (e.g., oxotremorine) in the presence of forskolin to activate adenylyl cyclase.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
3. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reverses the agonist-induced inhibition of cAMP production by 50%.
-
The antagonist potency can also be expressed as the pA2 value, determined through Schild analysis by measuring the rightward shift of the agonist dose-response curve in the presence of different concentrations of the antagonist.
Mandatory Visualization
Caption: Experimental workflow for assessing receptor specificity.
References
Independent Verification of Sch 57790's Effects on Working Memory: A Comparative Guide
This guide provides an objective comparison of the reported effects of Sch 57790 on working memory with an established acetylcholinesterase inhibitor, donepezil (B133215). The information is intended for researchers, scientists, and drug development professionals interested in the independent verification of this compound's pro-cognitive effects.
While direct quantitative data for this compound from primary studies is not publicly available, this guide summarizes the reported qualitative effects and presents comparable quantitative data for donepezil to offer a framework for experimental design and data interpretation.
Comparative Analysis of Pro-Cognitive Effects
This compound is a selective muscarinic M2 receptor antagonist.[1] By blocking these presynaptic autoreceptors, it is proposed to increase the release of acetylcholine (B1216132) in brain regions crucial for cognitive functions, including the hippocampus and cortex.[1] In contrast, donepezil is an acetylcholinesterase inhibitor that enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft.[2][3]
Quantitative Data Summary
Due to the limited public availability of the full-text study by Lynch et al. (2001), specific quantitative data on the effects of this compound on working memory in squirrel monkeys could not be obtained. The study reported that this compound (0.01-0.03 mg/kg) improved performance in a working memory operant task.[1]
For a comparative perspective, the following table summarizes the effects of donepezil on working memory tasks in non-human primates.
| Compound | Species | Task | Doses Tested | Key Findings | Reference |
| Donepezil | Rhesus Monkeys | Delayed Matching-to-Sample | 0.01, 0.03, 0.1 mg/kg | Dose-dependent improvement in accuracy, particularly at longer delay intervals. | Buccafusco et al., 2003 |
| Donepezil | Rhesus Monkeys | Visual Search Task | 0.06, 0.1, 0.3 mg/kg | Improved accuracy in visual search, suggesting enhanced attention and working memory. | Wimmer et al., 2021[2] |
Experimental Protocols
This compound: Fixed-Ratio Discrimination with Titrating Delay (Squirrel Monkeys)
The primary study assessing this compound's effect on working memory utilized a fixed-ratio discrimination task with a titrating delay in squirrel monkeys.[1] While the specific parameters of the protocol are not detailed in the available abstract, a general methodology for such a task is as follows:
-
Apparatus: An operant conditioning chamber equipped with response levers, stimulus lights, and a reward dispenser.
-
Training: Monkeys are trained to press a lever a fixed number of times (fixed-ratio) in response to a specific stimulus light (e.g., red light) to receive a reward. They are also trained to withhold responding to a different stimulus (e.g., green light).
-
Working Memory Component (Titrating Delay): A delay is introduced between the presentation of the stimulus and the opportunity to respond. The duration of this delay is gradually increased (titrated) as the monkey's performance improves, thereby challenging its ability to hold the information (the correct stimulus) in working memory.
-
Drug Administration: this compound or a vehicle is administered before the experimental session.
-
Data Collection: The primary outcome measure is typically the accuracy of responding (correct lever presses to the correct stimulus) at different delay intervals. The maximum delay at which a subject can maintain a certain level of accuracy is also a key metric.
Donepezil: Delayed Matching-to-Sample (Rhesus Monkeys)
-
Apparatus: A computer-controlled touch screen monitor within a testing chamber.
-
Procedure:
-
A sample stimulus (e.g., a specific image) is presented on the screen.
-
After the monkey interacts with the sample, it disappears, and a delay period of varying length is initiated.
-
Following the delay, two or more comparison stimuli are presented, one of which matches the sample.
-
A correct response (touching the matching stimulus) is rewarded.
-
-
Drug Administration: Donepezil or a vehicle is administered intramuscularly prior to the testing session.
-
Data Collection: Accuracy of matching the sample is recorded for each delay duration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of an M2 receptor antagonist and a general experimental workflow for evaluating the effects of a compound on working memory.
Conclusion
The available evidence suggests that this compound, as a selective M2 receptor antagonist, enhances working memory in non-human primates.[1] This effect is qualitatively similar to that of the acetylcholinesterase inhibitor donepezil. However, a direct and robust quantitative comparison is hampered by the lack of publicly available data for this compound. For independent verification and a more thorough understanding of its therapeutic potential, further studies generating dose-response curves and detailed performance metrics on validated working memory tasks are essential. The experimental protocols and comparative data provided in this guide offer a foundation for designing such validation studies.
References
- 1. Donepezil-induced improvement in delayed matching accuracy by young and old rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-Dependent Dissociation of Pro-cognitive Effects of Donepezil on Attention and Cognitive Flexibility in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Sch 57790
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the selective muscarinic M2 receptor antagonist, Sch 57790 (Chemical Name: 4-cyclohexyl-alpha-[4-[[4-methoxyphenyl]sulfinyl]-phenyl]-1-piperazineacetonitrile). Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandatory. Treat this compound as a potent compound with potential hazards.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to minimize exposure. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Activity | Minimum Required PPE |
| Weighing and Transfer of Powders | Double nitrile gloves, Chemical splash goggles, Face shield, Disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | Double nitrile gloves, Chemical splash goggles, Laboratory coat |
| Conducting Reactions | Chemical-resistant gloves (type based on reactants), Chemical splash goggles, Laboratory coat |
| Waste Disposal | Double nitrile gloves, Chemical splash goggles, Laboratory coat |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.
Operational Plan: Safe Handling Protocol
A clear, step-by-step plan for handling this compound is essential to ensure safety.
-
Preparation :
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a glove box.
-
Ensure all necessary equipment, including pre-inspected PPE and spill cleanup materials, is readily available.
-
Inform colleagues in the vicinity about the nature of the work being conducted.
-
-
Weighing and Transfer :
-
Perform all manipulations of solid this compound that may generate dust within a ventilated enclosure (e.g., a powder-containment hood or glove box).
-
Use the smallest amount of the substance necessary for the experiment.
-
Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation.
-
-
Solution Preparation and Reactions :
-
Add the compound to the solvent slowly to avoid splashing.
-
Conduct all reactions within a certified chemical fume hood.
-
-
Decontamination and Cleanup :
-
Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., glassware, pipette tips) | Place in a designated, labeled hazardous waste container for solids. |
| Contaminated PPE (e.g., gloves, gowns) | Dispose of in a designated hazardous waste container immediately after use. |
| Solvent Waste | Collect in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams. |
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
This guidance is based on general best practices for handling potent research compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
